4-(2,4-Di-tert-pentylphenoxy)butyric acid
Description
The exact mass of the compound Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSDVFDKDUZVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068580 | |
| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50772-35-5 | |
| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50772-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050772355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid: A Technical Guide for Researchers
Abstract
4-(2,4-Di-tert-pentylphenoxy)butyric acid is a unique synthetic molecule whose biological activities remain largely uncharacterized in peer-reviewed literature. Its chemical structure, a hybrid of a short-chain fatty acid (butyric acid) and a bulky, lipophilic phenol, suggests a potential for multifaceted interactions with cellular signaling pathways. This technical guide synthesizes the known biological roles of its constituent moieties to propose a scientifically grounded, albeit hypothetical, mechanism of action. We postulate a dual-pronged activity profile: the butyric acid component may engage with histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs), while the di-tert-pentylphenoxy group could facilitate interactions with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a theoretical framework and a roadmap for the experimental validation of this compound's therapeutic potential.
Introduction: A Molecule of Untapped Potential
This compound is a butyric acid derivative that is commercially available as an organic building block for chemical synthesis.[1] Despite its availability, a thorough investigation into its biological mechanism of action is conspicuously absent from the current scientific literature. The inherent challenge of its dual chemical nature—a hydrophilic carboxylic acid head and a large, hydrophobic phenoxy tail—presents a compelling case for a complex and potentially novel pharmacological profile. This guide aims to deconstruct the molecule, analyze the well-documented activities of its components, and construct a cohesive, testable hypothesis regarding its mechanism of action.
A Bifunctional Hypothesis: Deconstructing the Molecule
The logical starting point for understanding the mechanism of this compound is to examine the established biological roles of its two primary components: the butyric acid backbone and the di-tert-pentylphenoxy side chain.
The Butyric Acid Moiety: A Pleiotropic Signaling Hub
Butyric acid, a short-chain fatty acid, is a well-studied molecule with a multitude of biological effects.[2] Its primary mechanisms of action include:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of class I and IIa HDACs.[3] By preventing the removal of acetyl groups from histones, it promotes a more open chromatin structure, leading to altered gene expression.[2][3] This activity is central to its observed anti-proliferative and pro-apoptotic effects in cancer cells.[3]
-
G-Protein Coupled Receptor (GPCR) Agonism: Butyrate acts as an agonist for several GPCRs, most notably the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A), and free fatty acid receptors 2 and 3 (FFAR2 and FFAR3).[4] Activation of these receptors is linked to anti-inflammatory responses and metabolic regulation.
-
Cellular Energy Source: In the colon, butyrate is the preferred energy source for colonocytes, highlighting its role in maintaining gut homeostasis.[4]
The Di-tert-pentylphenoxy Group: A Lipophilic Modulator
The 2,4-di-tert-pentylphenol group imparts a significant degree of lipophilicity to the molecule. While direct biological data for this specific substitution pattern on a phenoxybutyric acid is scarce, we can infer potential activities from related compounds:
-
Antioxidant Properties: Phenolic compounds, particularly those with bulky tert-butyl or tert-pentyl groups, are known for their antioxidant capabilities.[5][6] These groups can stabilize phenoxyl radicals, thereby quenching reactive oxygen species.[5]
-
Nuclear Receptor Interactions: The structural similarity of the phenoxy group to endogenous ligands for nuclear receptors suggests a potential for interaction. Fibrate drugs, which are aryloxyacetic acid derivatives, are classic agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7] Furthermore, a related compound, 2,4-di-tert-butylphenol, has been shown to activate Retinoid X Receptors (RXRs), which are obligate heterodimer partners for many nuclear receptors, including PPARs.[8]
The Hypothesized Integrated Mechanism of Action
Based on the individual contributions of its moieties, we propose a multi-target mechanism for this compound, as illustrated in the signaling pathway diagram below.
Figure 1: A proposed signaling pathway for this compound.
We hypothesize that this compound can traverse the cell membrane due to its lipophilic character and exert its effects through the following parallel pathways:
-
HDAC Inhibition: The butyric acid tail interacts with the active site of HDACs, leading to hyperacetylation of histones and other proteins, thereby modulating gene expression related to cell cycle arrest, apoptosis, and differentiation.[3][9]
-
GPCR Activation: The molecule may act as an agonist at HCA2, FFAR2, and FFAR3 on the cell surface, triggering intracellular signaling cascades that contribute to anti-inflammatory and metabolic effects.[4]
-
Nuclear Receptor Modulation: The bulky di-tert-pentylphenoxy group is predicted to facilitate the binding of the molecule to the ligand-binding domain of PPARs, possibly enhanced by an interaction with RXRs.[8] This would lead to the transcription of genes involved in lipid metabolism and inflammation.[7]
An Experimental Roadmap for Mechanism Validation
To rigorously test this hypothesized mechanism, a multi-tiered experimental approach is necessary. The following protocols outline key experiments to dissect the molecular interactions of this compound.
In Vitro Target Engagement Assays
Objective: To determine if this compound directly interacts with its putative targets.
| Target Class | Primary Assay | Secondary Assay | Positive Controls |
| HDACs | Fluorometric HDAC activity assay with isolated human HDACs 1-11 | Western blot for acetylated histones (H3K9ac, H3K27ac) and tubulin in treated cells | Sodium Butyrate, SAHA (Vorinostat) |
| GPCRs | Calcium mobilization assay or cAMP accumulation assay in cells expressing HCA2, FFAR2, or FFAR3 | Radioligand binding assay to determine binding affinity | Butyric acid, Propionate |
| PPARs/RXRs | Luciferase reporter assay in cells co-transfected with a PPAR-responsive element (PPRE) and the respective PPAR isoform (α, β/δ, γ) and RXRα | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) co-activator recruitment assay | Rosiglitazone (PPARγ), GW501516 (PPARβ/δ), Fenofibrate (PPARα), Bexarotene (RXR) |
Cellular Phenotypic Assays
Objective: To correlate target engagement with functional cellular outcomes.
-
Cell Viability and Apoptosis: Treat various cancer cell lines (e.g., colon, prostate, breast) with increasing concentrations of the compound and assess cell viability (MTT or CellTiter-Glo assay) and apoptosis (Annexin V/PI staining followed by flow cytometry).
-
Anti-inflammatory Activity: Use a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR after treatment with the compound.
-
Adipocyte Differentiation: In a pre-adipocyte cell line (e.g., 3T3-L1), induce differentiation in the presence or absence of the compound and assess lipid accumulation by Oil Red O staining.
Experimental Workflow for Target Validation
The following diagram outlines a logical workflow for validating the hypothesized mechanism of action.
Figure 2: A stepwise experimental workflow for validating the mechanism of action.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, this guide provides a robust, evidence-based framework for initiating such an investigation. The proposed dual activity, targeting both epigenetic and metabolic pathways, suggests a potential for this compound in complex diseases such as cancer and metabolic syndrome. The outlined experimental roadmap offers a clear path forward for researchers to test these hypotheses and unlock the therapeutic potential of this intriguing molecule. Future studies should also consider the pharmacokinetic and pharmacodynamic properties of this compound to assess its suitability for in vivo applications.
References
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Butyric acid. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
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Dwidar, M., Park, J. Y., & Yang, S. T. (2012). Butyric acid: Applications and recent advances in its bioproduction. Biotechnology Advances, 30(6), 1309-1318. Available from: [Link]
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Goncharova, K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary Science, 11(3), 119. Available from: [Link]
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Giacomelli, C., et al. (2020). The potential of natural products for targeting PPARα. Molecules, 25(21), 5194. Available from: [Link]
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Wang, H., et al. (2021). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 210, 112969. Available from: [Link]
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Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 124. Available from: [Link]
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Iacobuzio-Donahue, C. A. (2009). Butyrate Histone Deacetylase Inhibitors. In Histone Deacetylase Inhibitors in Cancer Therapy (pp. 117-124). Humana Press. Available from: [Link]
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GOV.UK. (2010). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). Available from: [Link]
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Goncharova, K., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate. Available from: [Link]
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Chueshov, V. I., et al. (2020). HDAC Inhibitor Sodium Butyrate Attenuates the DNA Repair in Transformed but Not in Normal Fibroblasts. International Journal of Molecular Sciences, 21(21), 8089. Available from: [Link]
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Kim, K. H., et al. (2023). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 11(11), 939. Available from: [Link]
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Perrin, L., et al. (2008). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Presse Médicale, 37(3 Pt 1), 433-440. Available from: [Link]
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Fellowes, R. A., et al. (2021). Hypothesis: butyrate is not an HDAC inhibitor, but a product inhibitor of deacetylation. Bioessays, 43(10), e2100141. Available from: [Link]
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Oyama, T., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4683. Available from: [Link]
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Liu, C., et al. (2022). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Toxicological Sciences, 188(1), 108-118. Available from: [Link]
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Valentovic, M. A., & Ball, J. G. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Toxicology and Applied Pharmacology, 135(2), 264-271. Available from: [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid
Foreword: Charting a Course into Unexplored Territory
To my fellow researchers, scientists, and drug development professionals,
The molecule 4-(2,4-Di-tert-pentylphenoxy)butyric acid presents a compelling enigma. While direct, extensive research on its biological activities remains nascent, its chemical architecture offers a fascinating roadmap of potential functionalities. This technical guide is structured not as a retrospective summary of established facts, but as a forward-looking exploration of its hypothesized biological roles. By dissecting its constituent chemical moieties—the butyric acid chain and the di-tert-pentylphenol group—we can formulate a robust scientific rationale for its investigation. This document will serve as a comprehensive resource, providing not only the theoretical underpinnings for its potential as a multi-faceted therapeutic agent but also detailed, field-proven methodologies to rigorously test these hypotheses. We will delve into its potential as a histone deacetylase (HDAC) inhibitor, an antioxidant, an anti-inflammatory agent, and a modulator of the translocator protein (TSPO), thereby charting a course for its future exploration.
Deconstructing the Molecule: A Foundation for Hypothesized Bioactivity
The structure of this compound is a deliberate marriage of two biologically significant pharmacophores. Understanding the well-documented activities of these components is paramount to predicting the compound's potential.
-
The Butyric Acid Moiety: Butyric acid, a short-chain fatty acid, is a well-established biological modulator. It is a primary energy source for colonocytes and plays a crucial role in gut homeostasis[1]. More pertinent to drug development, it is a known inhibitor of histone deacetylases (HDACs)[2]. By preventing the removal of acetyl groups from histones, butyric acid can alter chromatin structure and regulate gene expression, leading to a cascade of cellular effects including cell cycle arrest, differentiation, and apoptosis. This HDAC inhibitory activity is a cornerstone of its anti-cancer and anti-inflammatory properties[3][4].
-
The 2,4-Di-tert-pentylphenol Group: The phenolic component, characterized by two bulky tert-pentyl groups, is structurally related to the well-studied antioxidant 2,4-di-tert-butylphenol (2,4-DTBP). Phenolic compounds are renowned for their ability to scavenge free radicals, thereby mitigating oxidative stress, a key pathological driver in numerous diseases[5][6][7]. The lipophilic nature of the di-tert-pentyl groups may enhance membrane permeability, potentially localizing its antioxidant effects to cellular membranes and mitochondria. Furthermore, 2,4-DTBP has been reported to exhibit anti-inflammatory and cytotoxic activities[5][6][7][8].
Hypothesized Mechanism of Action I: Histone Deacetylase (HDAC) Inhibition
The presence of the butyric acid tail strongly suggests that this compound may function as an HDAC inhibitor.
The Rationale
Butyric acid and its derivatives are known to inhibit class I and IIa HDACs[2][3]. This inhibition leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of genes that are often silenced in pathological states. This can result in:
-
Anti-proliferative effects: Induction of cell cycle arrest and apoptosis in cancer cells.
-
Anti-inflammatory effects: Suppression of pro-inflammatory cytokine production.
-
Metabolic regulation: Influencing the expression of genes involved in glucose and lipid metabolism[9].
Proposed Signaling Pathway: HDAC Inhibition
Caption: Hypothesized HDAC inhibition pathway.
Experimental Protocol: In Vitro HDAC Inhibitor Screening
This protocol outlines a fluorometric assay to determine the HDAC inhibitory activity of this compound.
Materials:
-
HDAC Inhibitor Screening Kit (e.g., Abcam ab283378 or similar)[10]
-
HeLa nuclear extract (as a source of HDACs)
-
Fluorometric HDAC substrate
-
Lysine developer
-
Trichostatin A (positive control)
-
Test compound: this compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, a positive control (Trichostatin A), and a vehicle control (DMSO).
-
Enzyme and Substrate Addition: Add the HeLa nuclear extract (containing HDACs) to each well, followed by the fluorometric HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the deacetylation reaction.
-
Development: Add the Lysine Developer to each well. This will generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation/emission ~360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.
Hypothesized Mechanism of Action II: Antioxidant and Anti-inflammatory Activity
The 2,4-di-tert-pentylphenol moiety suggests potent antioxidant and anti-inflammatory properties.
The Rationale
-
Antioxidant Activity: Phenolic compounds like 2,4-DTBP can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating damaging chain reactions[5][6]. This is a critical mechanism for protecting cells from oxidative stress-induced damage.
-
Anti-inflammatory Activity: Oxidative stress is a key trigger for inflammation. By reducing reactive oxygen species (ROS), the compound can indirectly suppress inflammatory pathways. Additionally, phenolic compounds have been shown to directly inhibit pro-inflammatory enzymes and signaling pathways, such as NF-κB[3]. 2,4-DTBP has been noted for its anti-inflammatory properties, which are believed to be linked to its antioxidant capacity[5].
Proposed Experimental Workflow: Assessing Anti-inflammatory Potential
Caption: Workflow for in vitro anti-inflammatory assessment.
Experimental Protocol: Cell-Based Anti-inflammatory Assay
This protocol uses a lipopolysaccharide (LPS)-stimulated macrophage model to evaluate the anti-inflammatory effects of the test compound.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compound: this compound
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
MTT or similar viability assay
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a non-stimulated control.
-
Incubation: Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell supernatant and measure NO production using the Griess Reagent.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Normalize the NO and cytokine levels to the cell viability data and compare the treated groups to the LPS-only control.
Hypothesized Target III: Translocator Protein (TSPO) Modulation
Given the compound's lipophilic nature and its presence in biological systems where steroidogenesis and neuroinflammation are critical, investigating its potential interaction with the translocator protein (TSPO) is a logical next step.
The Rationale
TSPO is an 18 kDa protein located on the outer mitochondrial membrane, highly expressed in steroidogenic tissues and activated glial cells in the brain[11][12][13]. It is implicated in:
-
Steroidogenesis: TSPO is believed to facilitate the transport of cholesterol into the mitochondria, the rate-limiting step in steroid hormone synthesis[13][14]. Ligands of TSPO can modulate this process.
-
Neuroinflammation: TSPO expression is upregulated in activated microglia and astrocytes, making it a biomarker for neuroinflammation[12][15][16]. TSPO ligands have shown anti-inflammatory and neuroprotective effects[15][17].
The structural features of this compound, particularly its bulky lipophilic phenol group, are consistent with some known TSPO ligands.
Proposed Signaling Pathway: TSPO-Mediated Steroidogenesis
Caption: Hypothesized TSPO-mediated steroidogenesis pathway.
Experimental Protocol: TSPO Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine if the test compound binds to TSPO.
Materials:
-
Tissue homogenates or cell lines expressing TSPO (e.g., HEK-293T cells overexpressing TSPO)
-
[³H]-PK11195 (radioligand)
-
Unlabeled PK11195 (positive control)
-
Test compound: this compound
-
Assay buffer (e.g., 50 mM Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare membranes from TSPO-expressing cells or tissues.
-
Assay Setup: In test tubes, combine the membranes, a fixed concentration of [³H]-PK11195, and varying concentrations of the unlabeled test compound or unlabeled PK11195.
-
Incubation: Incubate at a specified temperature (e.g., 4°C) for a set time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the Ki value for the test compound.
Data Presentation: A Framework for Quantifying Biological Activity
To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: Hypothesized Bioactivity Profile of this compound
| Activity | Assay | Metric | Predicted Outcome |
| HDAC Inhibition | Fluorometric HDAC Assay | IC50 (µM) | Potent inhibition expected |
| Antioxidant Capacity | DPPH/ABTS Assay | IC50 (µM) | Significant radical scavenging |
| Anti-inflammatory | LPS-stimulated Macrophages | IC50 (µM) for NO, TNF-α, IL-6 | Dose-dependent reduction |
| TSPO Binding | Radioligand Binding Assay | Ki (nM) | Potential for high-affinity binding |
| Cytotoxicity | MTT Assay on relevant cell lines | CC50 (µM) | To be determined |
Concluding Remarks and Future Directions
This compound stands at an exciting frontier of pharmacological research. Its unique hybrid structure provides a strong rationale for investigating its potential as a multi-target agent with HDAC inhibitory, antioxidant, anti-inflammatory, and possibly TSPO-modulatory activities. The experimental protocols detailed in this guide offer a robust framework for elucidating its biological functions and mechanisms of action.
Future research should progress from these foundational in vitro studies to more complex cell-based models and eventually to in vivo animal models of diseases where these pathways are implicated, such as cancer, neurodegenerative disorders, and metabolic diseases. A thorough investigation of this compound could unveil a novel therapeutic lead with a unique and powerful profile.
References
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A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021). Vinati Organics. [Link]
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Biocrates. (2024). Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. [Link]
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ResearchGate. (n.d.). The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. [Link]
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Ruan, T., et al. (2021). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Endocrinology, 162(10), bqab135. [Link]
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Wikipedia. (n.d.). Butyric acid. [Link]
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Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35. [Link]
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Da Pozzo, E., et al. (2018). TSPO Radioligands for Neuroinflammation: An Overview. Molecules, 23(8), 1949. [Link]
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ThaiScience. (n.d.). Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. [Link]
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Prabavathy, D., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. Journal of Applied Microbiology, 119(4), 963-974. [Link]
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Chen, G., et al. (2024). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research, 17, 1-17. [Link]
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Wang, C., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Bioinformatics, 17(Suppl 17), 503. [Link]
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Notter, T., et al. (2021). Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization. Frontiers in Neurology, 12, 785190. [Link]
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Taliani, S., et al. (2020). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. International Journal of Molecular Sciences, 21(11), 3920. [Link]
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Lee, J. W., et al. (2016). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports, 49(11), 597–604. [Link]
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den Besten, G., et al. (2015). Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews, 16(9), 747-759. [Link]
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Zhang, L., et al. (2019). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 178, 483-496. [Link]
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Davie, J. R. (2003). Butyrate Histone Deacetylase Inhibitors. Journal of Nutrition, 133(7), 2485S-2493S. [Link]
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Wang, H., et al. (2019). Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 178, 483-496. [Link]
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Lee, J. W., et al. (2016). Translocator protein (TSPO): the new story of the old protein in neuroinflammation. BMB Reports, 49(11), 597-604. [Link]
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Canani, R. B., et al. (2011). Anti-inflammatory activity of butyrate: therapeutic effects, educative strategies and potential implications for an athlete's health. Journal of Sports Medicine and Physical Fitness, 51(2), 1-10. [Link]
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Jamin, N., et al. (2018). Characterization of the High-Affinity Drug Ligand Binding Site of Mouse Recombinant TSPO. International Journal of Molecular Sciences, 19(11), 3611. [Link]
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Wang, M., et al. (2024). A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins. Foods, 13(1), 136. [Link]
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Calzà, L., et al. (2022). Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration. ACS Chemical Neuroscience, 13(22), 3206–3220. [Link]
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Liu, Z., et al. (2024). Butyric Acid Modulates Gut Microbiota to Alleviate Inflammation and Secondary Bone Loss in Ankylosing Spondylitis. International Journal of Molecular Sciences, 25(1), 536. [Link]
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A Comprehensive Technical Guide to the Solubility of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid in Common Laboratory Solvents
This guide provides an in-depth analysis of the solubility characteristics of 4-(2,4-Di-tert-pentylphenoxy)butyric acid. It is intended for researchers, scientists, and professionals in drug development who handle this compound. The content herein is based on established chemical principles and provides a predictive framework, supplemented by detailed experimental protocols for empirical solubility determination, due to the limited availability of specific quantitative solubility data in published literature.
Introduction and Physicochemical Profile
This compound is a derivative of butyric acid with the chemical formula C₂₀H₃₂O₃.[1] Its structure, characterized by a substituted phenoxy ring and a carboxylic acid moiety, dictates its solubility behavior. Understanding its physicochemical properties is paramount to predicting its interactions with various solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | [1] |
| Molecular Weight | 320.47 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 99-101 °C | [1] |
| CAS Number | 50772-35-5 | [1] |
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound possesses both nonpolar and polar characteristics.
-
Nonpolar Moieties : The two tert-pentyl groups and the phenyl ring contribute to the molecule's significant nonpolar, lipophilic character.
-
Polar Moieties : The carboxylic acid group (-COOH) and the ether linkage (-O-) are polar and capable of hydrogen bonding.
This dual nature suggests that the compound's solubility will be highly dependent on the solvent's properties.
Impact of Solvent Polarity
A qualitative prediction of solubility in various common laboratory solvents can be made by considering the solvent's polarity.
Predicted Solubility Profile:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | High | The large nonpolar hydrocarbon portion of the molecule will interact favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | These solvents can interact with both the nonpolar and polar parts of the molecule. Their polarity is sufficient to engage with the carboxylic acid and ether groups, while also being compatible with the bulky alkyl and phenyl groups. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | While these solvents can form hydrogen bonds with the carboxylic acid, the large nonpolar part of the molecule may hinder overall solubility. |
| Highly Polar | Water | Insoluble | The molecule's predominantly nonpolar character will make it immiscible with water, a highly polar, hydrogen-bonding solvent. |
Acid-Base Chemistry and Solubility
The presence of a carboxylic acid group allows for a significant increase in aqueous solubility upon deprotonation.[3] In the presence of a base, this compound will form a carboxylate salt, which is ionic and therefore more soluble in aqueous solutions.
This principle is crucial for applications such as extractions and formulations.
Figure 2. Workflow for quantitative solubility determination.
Conclusion
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The Two Faces of a Scaffold: A Technical Guide to the Structure-Activity Relationships of Phenoxybutyric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxybutyric acid derivatives represent a fascinating and versatile chemical scaffold, exhibiting a duality of biological activities that have been harnessed in both agriculture and medicine. As herbicides, they have played a significant role in selective weed control, while their pharmacological potential is increasingly being explored, with promising activity as endothelin receptor antagonists and potential for other therapeutic applications. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phenoxybutyric acid derivatives. We will dissect the intricate connections between molecular architecture and biological function, exploring how subtle modifications to the phenoxy ring, the butyric acid side chain, and their linkage influence herbicidal efficacy and pharmacological potency. This guide is intended to be a valuable resource for researchers in agrochemical and pharmaceutical sciences, offering insights to guide the rational design of novel, more effective, and selective agents.
Introduction: The Phenoxybutyric Acid Core
Phenoxybutyric acids are characterized by a phenyl ring linked via an ether oxygen to a butyric acid moiety. This seemingly simple structure is a privileged scaffold, capable of interacting with diverse biological targets in both plants and animals. The flexibility of this core structure allows for a wide range of chemical modifications, each influencing the molecule's physicochemical properties and, consequently, its biological activity.
The two primary areas where phenoxybutyric acid derivatives have made a significant impact are:
-
Herbicidal Activity: Primarily used for the selective control of broadleaf weeds in various crops.
-
Pharmacological Activity: Notably as antagonists of endothelin receptors, with potential applications in cardiovascular diseases.
This guide will delve into the SAR of both these activities, providing a detailed understanding of the molecular determinants of their function.
Caption: The core structure of phenoxybutyric acid derivatives and its influence on biological activity.
Herbicidal Activity: A Tale of Selective Activation
The herbicidal properties of phenoxybutyric acid derivatives, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB), are a classic example of prodrug strategy in agrochemicals.[1][2] These compounds are not intrinsically herbicidal but are converted into their highly active acetic acid analogues, 2,4-D and MCPA, respectively, within susceptible plant species.[1]
Mechanism of Action: The β-Oxidation Pathway
The selectivity of these herbicides hinges on the differential metabolic capabilities of plants.[3] Many broadleaf weeds possess the necessary enzymes to carry out β-oxidation of the butyric acid side chain, a process analogous to fatty acid metabolism.[1][3] This metabolic conversion shortens the four-carbon chain to a two-carbon chain, yielding the potent auxinic herbicides 2,4-D or MCPA.[1][4] These acetic acid derivatives mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth, epinasty, and ultimately, the death of the weed.[1] In contrast, many tolerant crops, such as legumes, have a limited capacity for this β-oxidation, and therefore the pro-herbicide remains in its less active form.[3]
Caption: The metabolic activation of phenoxybutyric acid herbicides via β-oxidation in susceptible weeds.
Structure-Activity Relationships for Herbicidal Efficacy
The structural features of phenoxybutyric acid derivatives that govern their herbicidal activity are primarily related to their ability to be recognized and metabolized by the β-oxidation machinery and the inherent activity of the resulting phenoxyacetic acid.
-
The Phenoxy Ring: The nature and position of substituents on the phenyl ring are critical.
-
Halogenation: Chlorine atoms at the 2- and 4-positions, as seen in 2,4-DB, are generally optimal for high herbicidal activity.[5] Disubstituted derivatives with chlorine atoms tend to exhibit higher cytotoxicity.[5]
-
Methyl Groups: A methyl group at the 2-position, combined with a chlorine at the 4-position (MCPB), also confers potent herbicidal activity.[5]
-
Electronic Effects: The substitution pattern influences the electronic charge distribution in the aromatic ring, which in turn affects the molecule's reactivity and interaction with target enzymes.[5]
-
-
The Butyric Acid Side Chain: The integrity of the four-carbon chain is essential for the pro-herbicide mechanism.
-
Chain Length: Altering the length of the alkyl chain can significantly impact the efficiency of β-oxidation and thus the herbicidal activity.
-
Substitution on the Chain: Introducing substituents on the butyric acid chain can hinder the β-oxidation process, generally leading to a decrease in herbicidal efficacy.
-
Table 1: Influence of Phenyl Ring Substitution on Herbicidal Activity (Qualitative)
| Substituent Pattern | Example | Relative Herbicidal Activity | Rationale |
| Unsubstituted | Phenoxybutyric Acid | Low | Less effective activation to a potent auxinic herbicide. |
| 4-Chloro | 4-Chlorophenoxybutyric Acid | Moderate | Mono-substitution can lead to some activity, but generally less than di-substituted analogs. |
| 2,4-Dichloro | 2,4-DB | High | Optimal substitution for recognition by β-oxidation enzymes and high intrinsic activity of the resulting 2,4-D.[1] |
| 4-Chloro-2-methyl | MCPB | High | Another effective substitution pattern leading to the potent herbicide MCPA.[6] |
| 2,4,5-Trichloro | 2,4,5-TB | High | Leads to the formation of 2,4,5-T, a potent but now restricted herbicide. |
Experimental Protocol: Greenhouse Herbicidal Bioassay
This protocol outlines a standard method for evaluating the post-emergence herbicidal activity of phenoxybutyric acid derivatives in a greenhouse setting.
Objective: To determine the percentage of growth inhibition of various weed species by the test compounds.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis, Setaria faberi) and crop species for safety evaluation (e.g., Gossypium hirsutum, Glycine max).
-
Pots filled with appropriate soil mix.
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.
-
Control solution (solvent + surfactant).
-
Greenhouse with controlled temperature, humidity, and light conditions.
-
Analytical balance.
-
Sprayer for application of test solutions.
Procedure:
-
Plant Cultivation: Sow the seeds of weed and crop species in pots and allow them to grow until they reach the 2-3 leaf stage.
-
Preparation of Test Solutions: Prepare solutions of the test compounds and the reference herbicide (e.g., commercial 2,4-DB) at various concentrations (e.g., 150 g ai/ha).[7] The control group will be treated with the solvent and surfactant mixture only.
-
Application: Evenly spray the foliage of the plants with the test solutions until runoff. Ensure each treatment group has at least three replicates.[7]
-
Incubation: Return the treated plants to the greenhouse and maintain them under optimal growth conditions for a period of 14-21 days.[7]
-
Evaluation:
-
Visually assess the phytotoxicity on a scale of 0 (no injury) to 100 (complete death).
-
Harvest the aerial parts of the plants for each treatment and control group.
-
Determine the fresh weight of the harvested plant material.
-
-
Data Analysis: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(Fresh Weight of Control - Fresh Weight of Treatment) / Fresh Weight of Control] x 100.[7]
-
Causality Behind Experimental Choices:
-
Post-emergence Application: This mimics the real-world application of these herbicides, targeting weeds that have already germinated.
-
2-3 Leaf Stage: This is a stage of active growth where the weeds are susceptible to herbicides.
-
Inclusion of a Reference Herbicide: This allows for the comparison of the efficacy of the new derivatives to a known standard.
-
Fresh Weight Measurement: This provides a quantitative measure of the herbicide's impact on plant growth.
Pharmacological Activity: Targeting Endothelin Receptors
Beyond their agricultural applications, phenoxybutyric acid derivatives have emerged as a promising class of pharmacological agents, particularly as antagonists of endothelin (ET) receptors. Endothelins are potent vasoconstricting peptides implicated in the pathophysiology of various cardiovascular diseases, including hypertension and pulmonary arterial hypertension.[8][9]
Mechanism of Action: Endothelin Receptor Antagonism
Phenoxybutanoic acid derivatives can act as competitive antagonists at endothelin receptors, primarily the ETA subtype.[1][9] By blocking the binding of endothelin-1 (ET-1) to its receptor, these compounds prevent the downstream signaling cascade that leads to vasoconstriction and cell proliferation.[10] Selective ETA receptor antagonists are of particular interest as they can inhibit the detrimental effects of ET-1 while preserving the beneficial functions mediated by the ETB receptor, such as the production of nitric oxide and prostacyclin.[10]
Caption: Mechanism of action of phenoxybutyric acid derivatives as endothelin receptor antagonists.
Structure-Activity Relationships for Endothelin Receptor Antagonism
The development of potent and selective ETA receptor antagonists from the phenoxybutanoic acid scaffold has been guided by systematic SAR studies.
-
Substitution on the Phenoxy Ring:
-
Introduction of benzoheterocycles can significantly enhance antagonistic activity.[1]
-
Specific substitutions at various positions on the phenyl ring can modulate both potency and selectivity for the ETA receptor over the ETB receptor.
-
-
Modifications of the Butyric Acid Moiety:
-
The carboxylic acid group is generally crucial for activity, likely forming a key interaction with the receptor.
-
The stereochemistry at the α-carbon of the butyric acid chain can have a profound impact on potency.
-
Table 2: SAR of Phenoxybutanoic Acid Derivatives as ETA Receptor Antagonists
| Compound | R1 | R2 | R3 | ETA IC50 (nM) |
| 6a | H | H | H | >10000 |
| 6e | H | Benzo[d]thiazol-2-yl | H | 2.8 |
| 6g | H | Benzo[d]oxazol-2-yl | H | 15.6 |
| BQ123 (Reference) | - | - | - | 23.0 |
Data adapted from a study on phenoxybutanoic acid derivatives as endothelin antagonists.[1]
The data clearly indicates that the addition of a benzoheterocycle at the R2 position dramatically increases the antagonistic activity, with the benzothiazole derivative 6e showing a nanomolar IC50 value, significantly more potent than the reference compound BQ123.[1]
Experimental Protocol: Endothelin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the ETA receptor.
Objective: To determine the IC50 value of a test compound, which is the concentration that inhibits 50% of the specific binding of a radiolabeled ligand to the ETA receptor.
Materials:
-
Cell membranes expressing the human ETA receptor.
-
Radioligand: [125I]ET-1.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).
-
Non-specific binding control: a high concentration of an unlabeled ETA antagonist (e.g., BQ123).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
ETA receptor membranes.
-
[125I]ET-1 at a concentration near its Kd.
-
Varying concentrations of the test compound or vehicle (for total binding) or a saturating concentration of unlabeled antagonist (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
Competitive Binding Format: This is a standard and robust method for determining the affinity of an unlabeled compound for a receptor.
-
Use of a Radioligand: This allows for sensitive and quantitative detection of ligand binding.
-
Filtration to Separate Bound and Free Ligand: This is a rapid and efficient method for terminating the binding reaction and isolating the receptor-ligand complexes.
-
Inclusion of Controls: Total and non-specific binding controls are essential for calculating the specific binding of the radioligand.
Emerging Pharmacological Applications
The versatility of the phenoxybutyric acid scaffold extends beyond endothelin receptor antagonism, with preliminary research suggesting potential in other therapeutic areas.
-
Anticancer Activity: Some phenoxybutyric acid derivatives have been investigated for their potential as anticancer agents. For instance, α-tocopheryloxybutyric acid has been shown to enhance the cytotoxic effect of adriamycin in breast cancer cells.[11]
-
Neuroprotective Effects: Derivatives of 4-phenylbutyric acid, a structurally related compound, have demonstrated neuroprotective effects by acting as chemical chaperones and histone deacetylase (HDAC) inhibitors, suggesting a potential therapeutic avenue for neurodegenerative diseases.[12][13]
-
PPAR Agonism: The structural similarity of phenoxybutyric acids to some known peroxisome proliferator-activated receptor (PPAR) agonists suggests that derivatives could be designed to modulate the activity of these nuclear receptors, which are important targets for metabolic diseases.[3]
-
Antimicrobial Activity: Phenolic acids, in general, are known to possess antimicrobial properties, and phenoxybutyric acid derivatives could be explored for their potential as novel antibacterial or antifungal agents.[14]
Further research is warranted to fully elucidate the SAR for these emerging applications and to optimize the phenoxybutyric acid scaffold for these diverse therapeutic targets.
Synthesis Strategies
The synthesis of phenoxybutyric acid derivatives typically involves the Williamson ether synthesis, where a substituted phenol is reacted with a suitable butyric acid derivative.
General Synthesis Protocol
Objective: To synthesize a substituted 4-phenoxybutyric acid.
Materials:
-
Substituted phenol.
-
Ethyl 4-bromobutyrate or a similar electrophile.
-
A suitable base (e.g., potassium carbonate, sodium hydride).
-
A polar aprotic solvent (e.g., acetone, DMF).
-
Hydrolyzing agent (e.g., sodium hydroxide or potassium hydroxide).
-
Acid for workup (e.g., hydrochloric acid).
Procedure:
-
Etherification:
-
Dissolve the substituted phenol in the chosen solvent.
-
Add the base and stir the mixture.
-
Add the ethyl 4-bromobutyrate dropwise and heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
-
Hydrolysis:
-
Dissolve the resulting ester in a mixture of ethanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
-
Workup and Purification:
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the phenoxybutyric acid derivative.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Caption: A general synthetic workflow for the preparation of phenoxybutyric acid derivatives.
Conclusion and Future Perspectives
The phenoxybutyric acid scaffold has proven to be a remarkably fruitful starting point for the development of both agrochemicals and pharmaceuticals. The pro-herbicidal mechanism, reliant on the elegant exploitation of plant-specific metabolic pathways, continues to be a cornerstone of selective weed control. In the realm of medicine, the discovery of potent and selective endothelin receptor antagonists based on this scaffold highlights its potential for treating cardiovascular diseases.
The future of phenoxybutyric acid derivative research is bright and multifaceted. For herbicidal applications, the challenge lies in developing new derivatives that can overcome emerging weed resistance and exhibit improved environmental profiles. In the pharmacological arena, further exploration of the SAR for endothelin receptor antagonism could lead to even more potent and selective drug candidates. Moreover, the preliminary findings in anticancer, neuroprotective, and metabolic disease research open up exciting new avenues for the therapeutic application of this versatile chemical entity. A deeper understanding of the SAR across these diverse biological targets, facilitated by advanced computational modeling and high-throughput screening, will be instrumental in unlocking the full potential of phenoxybutyric acid derivatives for the benefit of agriculture and human health.
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He, M., et al. (2023). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 28(14), 5488. [Link]
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Gajda, M., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 23(19), 11894. [Link]
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Grokipedia. (n.d.). 2,4-DB. [Link]
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Li, J., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(5), 1055-1061. [Link]
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Wikipedia. (2023). Phenoxy herbicide. [Link]
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Kwiecień, A., & Leś, A. (2020). Phenolic Acids: Molecular Properties, Bioavailability, and Bioactivity against Human Diseases. Molecules, 25(24), 5969. [Link]
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Hayashi, M., et al. (1998). 2,4-Dichlorophenoxybutyric acid-resistant mutants of Arabidopsis have defects in glyoxysomal fatty acid beta-oxidation. The Plant Cell, 10(2), 183-195. [Link]
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An In-depth Technical Guide to 4-(2,4-Di-tert-pentylphenoxy)butyric acid: From Postulated Synthesis to Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,4-Di-tert-pentylphenoxy)butyric acid, a molecule of interest at the intersection of phenolic antioxidants and fatty acid signaling. Due to the limited direct research on this specific compound, this document synthesizes information from its constituent moieties: 2,4-di-tert-pentylphenol and butyric acid. We present a postulated synthetic pathway, explore its potential mechanism of action as a peroxisome proliferator-activated receptor (PPAR) agonist, and discuss its hypothetical biological effects. This guide serves as a foundational resource for researchers interested in the therapeutic potential of novel phenoxybutyric acid derivatives.
Introduction: A Molecule of Synthetic Origin with Potential Biological Significance
This compound is a synthetic organic compound characterized by a butyric acid tail linked via an ether bond to a 2,4-di-tert-pentylphenol headgroup. While specific research on this molecule is scarce, its structural components suggest a fascinating potential for biological activity. The bulky, lipophilic di-tert-pentylphenol group is a known antioxidant, and the butyric acid moiety is a short-chain fatty acid with a well-documented role in cellular signaling, including the activation of PPARs. This guide will deconstruct the available scientific knowledge to build a comprehensive profile of this intriguing molecule.
Postulated Synthesis of this compound
Synthesis of 2,4-Di-tert-pentylphenol
The initial step involves the Friedel-Crafts alkylation of phenol with an appropriate pentylating agent, such as a pentene isomer or a pentyl halide, in the presence of a Lewis acid catalyst. A similar process is used for the synthesis of the structurally related 2,4-di-tert-butylphenol.[1]
Experimental Protocol: Postulated Synthesis of 2,4-Di-tert-pentylphenol
-
Reaction Setup: To a solution of phenol in a suitable solvent (e.g., hexane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Addition of Alkylating Agent: Slowly add the pentylating agent (e.g., 2-methyl-2-butene) to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a dilute acid. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2,4-di-tert-pentylphenol.
Etherification to Yield this compound
The second stage involves the Williamson ether synthesis, a well-established method for forming ethers. The synthesized 2,4-di-tert-pentylphenol would be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack an electrophilic butyric acid derivative. A general method for the synthesis of phenoxybutyric acids involves the reaction of a phenol with a 4-halobutyric acid ester followed by hydrolysis.
Experimental Protocol: Postulated Synthesis of this compound
-
Deprotonation: In a suitable solvent (e.g., dimethylformamide), treat the 2,4-di-tert-pentylphenol with a strong base (e.g., sodium hydride) to form the sodium phenoxide.
-
Nucleophilic Substitution: Add a 4-halobutyric acid ester (e.g., ethyl 4-bromobutyrate) to the reaction mixture and heat to facilitate the nucleophilic substitution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Hydrolysis: Once the ether formation is complete, add a solution of a strong base (e.g., sodium hydroxide) and heat to hydrolyze the ester to the carboxylic acid.
-
Work-up and Purification: Acidify the reaction mixture to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.
Potential Biological Effects and Therapeutic Applications
Based on its hypothesized mechanism of action, this compound could exhibit a range of biological effects with potential therapeutic applications.
| Potential Biological Effect | Underlying Mechanism | Potential Therapeutic Application |
| Improved Insulin Sensitivity | Activation of PPARγ, leading to enhanced glucose uptake in adipose tissue and muscle. | Type 2 Diabetes |
| Lipid Lowering | Activation of PPARα, resulting in increased fatty acid oxidation and reduced triglyceride levels. | Dyslipidemia, Hypertriglyceridemia |
| Anti-inflammatory Effects | PPAR activation can inhibit the expression of pro-inflammatory genes. | Chronic inflammatory diseases |
| Antioxidant Activity | The 2,4-di-tert-pentylphenol moiety can scavenge free radicals. | Diseases associated with oxidative stress |
Conclusion and Future Directions
This compound represents a molecule with significant, yet largely unexplored, therapeutic potential. Its unique structure, combining a known antioxidant moiety with a potential PPAR agonist, makes it a compelling candidate for further investigation in the context of metabolic and inflammatory diseases. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and fully characterizing the compound's physicochemical properties.
-
In Vitro Biological Evaluation: Conducting cell-based assays to confirm its activity as a PPAR agonist and determine its selectivity for different PPAR isotypes.
-
Preclinical In Vivo Studies: Evaluating its efficacy and safety in animal models of metabolic and inflammatory diseases.
This technical guide provides a foundational framework for initiating such research, highlighting the scientific rationale for investigating this compound as a novel therapeutic agent.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 162194, 2,4-Di-tert-butylphenol. Retrieved from [Link]
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- Tyagi, S., et al. (2011). Peroxisome proliferator-activated receptors (PPARs): a family of nuclear receptors and their ligands. Current Molecular Pharmacology, 4(3), 159-173.
- Fatope, M. O., & Okogun, J. I. (1982). A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2-enyl)phenyl]butyric acid. Journal of the Chemical Society, Perkin Transactions 1, 1601-1603.
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- Stolarzewicz, I., et al. (2011). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 16(12), 9891-9900.
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A Technical Guide to Investigating 4-(2,4-Di-tert-pentylphenoxy)butyric Acid as a Potential Histone Deacetylase (HDAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous pathologies, particularly cancer, making them a significant target for therapeutic intervention.[1][2][3] Several butyric acid derivatives have been identified as HDAC inhibitors, demonstrating clinical potential.[4][5] This technical guide provides a comprehensive framework for the investigation of 4-(2,4-di-tert-pentylphenoxy)butyric acid, a novel butyric acid derivative, as a potential HDAC inhibitor. We will explore the scientific rationale for this investigation, outline detailed experimental protocols for its characterization, and provide a roadmap for its preclinical evaluation.
Introduction: The Rationale for Targeting HDACs
Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[2] Altered HDAC expression and activity are frequently observed in cancer, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[1][2][6][7]
The therapeutic potential of HDAC inhibitors (HDACis) lies in their ability to reverse this aberrant epigenetic state. By inhibiting HDACs, these agents promote histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[8] This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][9]
Butyric acid, a short-chain fatty acid, is a well-known HDAC inhibitor.[5][8] However, its clinical utility is limited by its poor pharmacokinetic properties.[5] This has driven the development of butyric acid derivatives with improved potency and drug-like characteristics. This compound shares the core butyric acid moiety, suggesting it may possess HDAC inhibitory activity. The bulky hydrophobic di-tert-pentylphenoxy group could enhance cell permeability and interaction with the hydrophobic regions of the HDAC active site, potentially leading to improved potency and selectivity.
The Candidate Molecule: this compound
This compound is an organic building block that is commercially available.[10] Its structure, featuring a butyric acid "warhead" and a bulky lipophilic tail, makes it an intriguing candidate for an HDAC inhibitor.
Chemical and Physical Properties:
| Property | Value |
| Linear Formula | [C2H5C(CH3)2]2C6H3O(CH2)3CO2H |
| CAS Number | 50772-35-5 |
| Molecular Weight | 320.47 |
| Form | Solid |
| Melting Point | 99-101 °C |
Source: Sigma-Aldrich[10]
Experimental Evaluation Workflow
The following sections detail a comprehensive, step-by-step approach to evaluate the potential of this compound as an HDAC inhibitor.
Synthesis and Purification (Optional)
While commercially available, custom synthesis may be required for producing analogs or for scaling up production. A plausible synthetic route could involve the Williamson ether synthesis, reacting 2,4-di-tert-pentylphenol with a suitable 4-halobutyric acid ester, followed by hydrolysis of the ester.
A general synthetic approach for related phenylbutyric acid derivatives involves the reaction of an aromatic compound with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride, followed by neutralization.[11] Purification can be achieved through vacuum distillation and recrystallization.[11]
In Vitro Characterization: HDAC Inhibition Assays
The initial step is to determine if this compound can directly inhibit HDAC activity. This is typically achieved using a cell-free enzymatic assay.
This is a common and robust method for determining HDAC inhibitory activity.
Principle: This assay utilizes a substrate that is non-fluorescent until deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. The intensity of the fluorescence is directly proportional to the HDAC activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and a known HDAC inhibitor (e.g., SAHA or Trichostatin A) as a positive control.
-
Reconstitute the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the HDAC enzyme to the assay buffer.
-
Add the test compound dilutions or controls to the wells.
-
Incubate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution containing a protease (e.g., trypsin).
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | HDAC1 IC50 (µM) |
| This compound | Hypothetical Value |
| SAHA (Positive Control) | Expected Value |
Workflow for In Vitro HDAC Inhibition Assay
Caption: Proposed mechanism of action for an HDAC inhibitor.
Concluding Remarks
This technical guide provides a structured and comprehensive approach for the initial investigation of this compound as a potential HDAC inhibitor. The proposed workflow, from initial in vitro screening to cellular target validation, is designed to provide a robust dataset to support or refute the hypothesis of its HDAC inhibitory activity. Positive results from these studies would warrant further investigation, including isoform selectivity profiling, in vivo efficacy studies in animal models of cancer, and detailed pharmacokinetic and toxicological assessments. The exploration of novel chemical entities like this compound is crucial for the continued development of effective epigenetic therapies.
References
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Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Available at: [Link]
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Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. PubMed. Available at: [Link]
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Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]
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4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. Available at: [Link]
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Histone Deacetylase (HDAC) Assay Services. Reaction Biology. Available at: [Link]
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HDAC Activity/Inhibition Assay Kit (Colorimetric). Bio-Techne. Available at: [Link]
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Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. Available at: [Link]
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The role of histone deacetylases (HDACs) in human cancer. PMC - NIH. Available at: [Link]
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Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. PubMed. Available at: [Link]
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Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available at: [Link]
- Synthesis of 4-phenylbutyric acid. Google Patents.
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Histone Immunoblotting Protocol. Rockland Immunochemicals, Inc.. Available at: [Link]
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2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. PubMed. Available at: [Link]
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Mechanisms of HDACs in cancer development. Frontiers. Available at: [Link]
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Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. ResearchGate. Available at: [Link]
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Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. MDPI. Available at: [Link]
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Butyric acid, butyl ester. Organic Syntheses Procedure. Available at: [Link]
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Special requirements for histone Western blot? ResearchGate. Available at: [Link]
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Butyrate Histone Deacetylase Inhibitors. PMC - NIH. Available at: [Link]
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The role of histone deacetylases (HDACs) in human cancer. PubMed. Available at: [Link]
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Methods for the analysis of histone H3 and H4 acetylation in blood. PMC - NIH. Available at: [Link]
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Synthesis of butyric acid (Smell of rancid cheese & vomit). Sulfochromic method. YouTube. Available at: [Link]
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Histone Deacetylase Inhibitors in Cancer Treatment. 2024, Volume 5 - Issue 4. Available at: [Link]
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Extraction, purification and analysis of histones. Biochemistry & Molecular Biology. Available at: [Link]
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Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. Oncotarget. Available at: [Link]
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The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PubMed Central. Available at: [Link]
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(E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1. PubMed. Available at: [Link]
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Inhibition of histone deacetylase activity by butyrate. PubMed. Available at: [Link]
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G protein-coupled receptor activity of 4-(2,4-Di-tert-pentylphenoxy)butyric acid
An In-Depth Technical Guide to the G Protein-Coupled Receptor Activity of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid (FPL 55712)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the G protein-coupled receptor (GPCR) activity of this compound, widely known in the scientific literature as FPL 55712. This compound was one of the first selective antagonists developed for the cysteinyl leukotriene receptor 1 (CysLT1), a key GPCR implicated in the pathophysiology of asthma and other inflammatory diseases. This document will delve into the molecular pharmacology of FPL 55712, detailing its mechanism of action, the relevant signaling pathways, and the state-of-the-art methodologies for its characterization. As a pioneering tool compound, understanding the activity of FPL 55712 provides a foundational framework for the ongoing development of novel therapeutics targeting the CysLT1 receptor.
Introduction: The Significance of FPL 55712 in GPCR Pharmacology
This compound, or FPL 55712, holds a significant place in the history of GPCR pharmacology. It was instrumental in the initial characterization of the cysteinyl leukotriene receptors and paved the way for the development of clinically successful anti-asthmatic drugs like montelukast and zafirlukast[1]. Cysteinyl leukotrienes (CysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses[2]. The physiological effects of CysLTs are mediated by at least two GPCR subtypes, the CysLT1 and CysLT2 receptors[3]. FPL 55712 was one of the first compounds demonstrated to selectively antagonize the effects of CysLTs, providing a critical tool for elucidating the function of what is now known as the CysLT1 receptor[4][5].
The Cysteinyl Leukotriene Receptor 1 (CysLT1) and its Signaling Cascade
The CysLT1 receptor is the primary target of FPL 55712. It is a class A GPCR that is predominantly coupled to the Gq/11 family of G proteins[5]. The binding of its endogenous agonists, with a rank order of potency of LTD4 > LTC4 > LTE4, initiates a well-defined signaling cascade that is central to its pro-inflammatory functions[6].
Upon agonist binding, the CysLT1 receptor undergoes a conformational change, leading to the activation of Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol[7][8]. This rapid increase in intracellular calcium is a hallmark of CysLT1 receptor activation and is responsible for many of its downstream effects, including smooth muscle contraction in the airways, a key feature of asthma[9].
Figure 2. Experimental Workflow for Characterizing a CysLT1 Receptor Antagonist.
Radioligand Binding Assay: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor. In the case of the CysLT1 receptor, [3H]-LTD4 is a commonly used radioligand.
Principle: This is a competition binding assay where the ability of unlabeled FPL 55712 to displace the binding of a fixed concentration of [3H]-LTD4 from the CysLT1 receptor is measured. The concentration of FPL 55712 that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (typically 10-50 µg of protein per well).
-
A fixed concentration of [3H]-LTD4 (e.g., 0.5-1.0 nM).
-
Varying concentrations of FPL 55712 (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
For total binding, add assay buffer instead of FPL 55712.
-
For non-specific binding, add a high concentration of an unlabeled CysLT1 antagonist (e.g., 1 µM montelukast) or unlabeled LTD4.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of FPL 55712 (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of FPL 55712 and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay: Assessing Functional Antagonism
Since the CysLT1 receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. A calcium mobilization assay is a robust method to measure the functional antagonism of FPL 55712.
Principle: Cells expressing the CysLT1 receptor are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist like LTD4 will cause an increase in fluorescence as intracellular calcium levels rise. In the presence of an antagonist like FPL 55712, this agonist-induced fluorescence increase will be inhibited in a concentration-dependent manner.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the CysLT1 receptor (e.g., CHO-K1 or HEK293) in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of FPL 55712 to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Inject a fixed concentration of LTD4 (typically the EC80 concentration) into each well and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response in each well is determined. The inhibitory effect of FPL 55712 is calculated as a percentage of the response to LTD4 alone. Plot the percent inhibition against the log concentration of FPL 55712 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
β-Arrestin Recruitment Assay: Investigating G Protein-Independent Signaling
In addition to G protein-mediated signaling, many GPCRs also signal through β-arrestin pathways, which are involved in receptor desensitization and can also initiate their own signaling cascades.
Principle: This assay measures the recruitment of β-arrestin to the activated CysLT1 receptor. A common method involves a protein-fragment complementation assay where the CysLT1 receptor is fused to one fragment of an enzyme (e.g., β-galactosidase) and β-arrestin is fused to the complementary fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, reconstituting a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or fluorescence). An antagonist like FPL 55712 will inhibit this agonist-induced signal.
Step-by-Step Protocol:
-
Cell Line: Use a commercially available cell line or develop one that co-expresses the CysLT1 receptor and β-arrestin fusion proteins.
-
Cell Plating: Plate the cells in a white, opaque 96- or 384-well plate and grow overnight.
-
Compound Incubation: Add varying concentrations of FPL 55712 to the cells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of LTD4 (typically the EC80) to the wells and incubate to allow for β-arrestin recruitment (e.g., 60-90 minutes).
-
Signal Detection: Add the enzyme substrate and measure the resulting signal (e.g., luminescence) using a plate reader.
-
Data Analysis: The data is analyzed similarly to the calcium mobilization assay, with the percent inhibition of the agonist-induced signal plotted against the log concentration of FPL 55712 to determine the IC50 value.
Conclusion
This compound (FPL 55712) remains a cornerstone compound in the study of cysteinyl leukotriene receptor pharmacology. Its characterization as a selective CysLT1 receptor antagonist has provided invaluable insights into the role of this receptor in health and disease. The experimental workflows detailed in this guide represent the standard, robust methodologies for characterizing the GPCR activity of FPL 55712 and other novel CysLT1 receptor modulators. A thorough understanding and application of these techniques are essential for researchers and drug development professionals working to advance the field of GPCR-targeted therapeutics.
References
- Mellon, K. A., & Jacobson, K. A. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. Biochemical Pharmacology, 71(1-2), 232-243.
- Lynch, K. R., O'Neill, G. P., Liu, Q., Im, D. S., Sawyer, N., Metters, K. M., ... & Ford-Hutchinson, A. W. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor.
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- Krell, R. D., O'Donnell, M., Osborn, R., & Vickery, L. (1982). Heterogeneity of leukotriene receptors in guinea-pig trachea. Prostaglandins, 24(5), 683-694.
- Guslandi, M. (1983).
- Capra, V., Rovati, G. E., & Nicosia, S. (2002). Molecular and functional aspects of human cysteinyl leukotriene receptors. Pharmacological research, 45(1), 1-11.
- This cit
- Sjölander, A., Grönroos, E., Hammarström, S., & Andersson, T. (1990). The action of the peptidoleukotriene LTD4 on intracellular calcium in rat mesangial cells. FEBS letters, 263(1), 55-58.
- Roth, D. M., Lefer, D. J., Hock, C. E., & Lefer, A. M. (1985). Effects of FPL-55712 or indomethacin on leukotriene-induced coronary constriction in the intact pig heart. Prostaglandins, 30(5), 827-837.
- Stankova, J., Turcotte, S., Harris, J., & Rola-Pleszczynski, M. (1996). Leukotriene D4-induced mobilization of intracellular Ca2+ in epithelial cells is critically dependent on activation of the small GTP-binding protein Rho. Biochemical Journal, 316(Pt 1), 11-14.
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- Snyder, D. W., & Krell, R. D. (1984). Pharmacology of leukotriene receptor antagonists. Annual review of pharmacology and toxicology, 24(1), 51-68.
- Hay, D. W., Muccitelli, R. M., Tucker, S. S., Vickery-Clark, L. M., Wilson, K. A., & Torphy, T. J. (1987). Pharmacologic profile of SK&F 104353: a novel, potent and selective peptidoleukotriene receptor antagonist in guinea pig and human airways. Journal of Pharmacology and Experimental Therapeutics, 243(2), 474-481.
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Wikipedia contributors. (2023, December 14). Cysteinyl leukotriene receptor 1. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
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Methodological & Application
Application Notes and Experimental Protocols for 4-(2,4-Di-tert-pentylphenoxy)butyric acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and potential biological evaluation of 4-(2,4-di-tert-pentylphenoxy)butyric acid. This compound, a derivative of butyric acid, possesses structural motifs suggestive of potential activity as a modulator of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). This guide offers detailed, field-proven protocols, explaining the causality behind experimental choices to ensure reproducibility and success. It covers a robust two-step synthesis protocol starting from 2,4-di-tert-pentylphenol, purification and characterization methodologies, and a protocol for evaluating its activity as a PPARγ agonist.
Introduction and Scientific Background
This compound is an organic building block that belongs to the class of aryloxyalkanoic acids. Its structure is characterized by a butyric acid chain linked via an ether bond to a phenol ring substituted with two bulky tert-pentyl groups. These bulky lipophilic groups can significantly influence the molecule's interaction with biological targets.
The structural similarity of this class of molecules to fibrate drugs, such as fenofibrate, suggests a potential role as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism.[3][4] Activation of PPARα is the primary mechanism of action for fibrate drugs used to treat hypertriglyceridemia, while PPARγ agonists are used to treat type 2 diabetes.[5][6]
This guide provides the necessary protocols to synthesize this compound and to investigate its potential as a PPARγ agonist, a target of significant interest in metabolic disease research.[7]
Physicochemical Properties and Safety Data
A summary of the key properties of the target compound and its primary precursor is provided below for quick reference.
| Property | This compound | 2,4-Di-tert-pentylphenol |
| CAS Number | 50772-35-5 | 120-95-6[8] |
| Molecular Formula | C₂₀H₃₂O₃[9] | C₁₆H₂₆O[8] |
| Molecular Weight | 320.47 g/mol | 234.38 g/mol [8] |
| Appearance | Solid | Yellow solid with a phenol-like odor[8] |
| Melting Point | 99-101 °C[9] | 25-27 °C[8] |
| Solubility | Soluble in organic solvents like DCM, EtOAc, DMSO. | Insoluble in water.[8] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Causes skin, eye, and respiratory tract irritation.[8] |
| Safety Precautions | Wear gloves, eye protection, and a dust mask. | Wear appropriate protective gloves and safety goggles.[8] |
Experimental Protocols
This section details the synthesis, purification, characterization, and a sample biological application of this compound.
PART A: Synthesis Protocol
The synthesis is based on the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[10][11][12][13][14] The protocol is a two-step process: (1) ether formation via nucleophilic substitution, and (2) saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid.
Causality of Design:
-
Two-Step Approach: Using an ester of 4-bromobutyric acid (ethyl 4-bromobutyrate) in the first step prevents the acidic proton of the carboxylic acid from interfering with the basic conditions required for the Williamson ether synthesis. The subsequent hydrolysis is a standard and high-yielding reaction.
-
Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the reactive phenoxide.[10] Dimethylformamide (DMF) is a polar aprotic solvent that is ideal for Sₙ2 reactions, as it solvates the cation (Na⁺) but not the nucleophile (phenoxide), enhancing its reactivity.[11]
-
Primary Halide: Ethyl 4-bromobutyrate is a primary alkyl halide, which is optimal for the Sₙ2 reaction, minimizing the potential for the competing E2 elimination reaction.[10][12]
Workflow Diagram:
Caption: Two-step synthesis of the target compound.
Step-by-Step Methodology:
Step 1: Synthesis of Ethyl 4-(2,4-di-tert-pentylphenoxy)butanoate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Phenol Addition: Dissolve 2,4-di-tert-pentylphenol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Self-Validation Check: Evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
-
Alkyl Halide Addition: Add ethyl 4-bromobutyrate (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 70 °C and stir for 12-18 hours.
-
Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10:1 Hexanes:Ethyl Acetate). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Workup: Cool the reaction to room temperature and carefully quench by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate (EtOAc).
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Step 2: Synthesis of this compound
-
Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v). Add a 2M aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3.0 eq.).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Self-Validation Check: Monitor the reaction by TLC. The disappearance of the starting ester spot and the appearance of a new, more polar spot at the baseline (in non-acidified solvent systems) indicates complete hydrolysis.
-
-
Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl). A white precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude acid can often be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). If necessary, further purification can be achieved via flash chromatography.
PART B: Characterization Protocol
To confirm the identity and purity of the final product, the following analytical techniques are recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the final product in CDCl₃. Expected signals would include aromatic protons, the -O-CH₂- triplet of the butyrate chain, and the characteristic signals for the two distinct tert-pentyl groups. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid (~175-180 ppm), aromatic carbons, and aliphatic carbons of the side chains.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) in negative mode (ESI-). The expected [M-H]⁻ ion for C₂₀H₃₂O₃ would be at m/z 319.23. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 275 nm).
-
Purity Assessment: The purity of the final compound should be >95% by peak area.
-
PART C: Application Protocol - PPARγ Agonist Assay
This protocol describes a cell-free, transcription factor-based ELISA to determine if the synthesized compound can act as a direct agonist for PPARγ.
Causality of Design:
-
This assay directly measures the binding of the activated PPARγ receptor to its specific DNA response element (PPRE).[3] It is a common and reliable method for screening potential agonists.[15]
-
A known PPARγ agonist, such as Rosiglitazone, is used as a positive control to validate the assay performance and to provide a benchmark for comparing the activity of the test compound.[16]
-
A dose-response curve is generated to determine the EC₅₀ (half-maximal effective concentration), a key metric for quantifying agonist potency.
Workflow Diagram:
Caption: Workflow for PPARγ agonist ELISA.
Step-by-Step Methodology: (Adapted from typical commercial kits[15][16])
-
Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., starting from 100 µM down to 1 nM). Prepare a similar dilution series for the positive control (Rosiglitazone).
-
Binding Reaction: In a separate plate or tubes, incubate the PPARγ receptor protein with each concentration of the test compound, positive control, and a vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes) at room temperature to allow ligand binding.
-
DNA Binding: Transfer the mixtures from the previous step to the wells of a 96-well plate pre-coated with the Peroxisome Proliferator Response Element (PPRE) DNA sequence.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the activated PPARγ-ligand complex to bind to the PPRE.
-
Washing: Wash the plate several times with the provided wash buffer to remove any unbound receptor.
-
Primary Antibody: Add a primary antibody specific to the PPARγ protein to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB). A blue color will develop.
-
Stop Reaction: After a suitable incubation time (e.g., 15-30 minutes), add a stop solution (e.g., 1M H₂SO₄). The color will change to yellow.
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (blank wells). Plot the absorbance versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Potential Mechanism of Action
Should this compound prove to be a PPARγ agonist, its mechanism would involve binding to the ligand-binding domain of the PPARγ protein. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to PPREs in the promoter regions of target genes, initiating their transcription.[3] These genes are involved in adipogenesis, lipid metabolism, and insulin sensitization.
Signaling Pathway Diagram:
Caption: PPARγ signaling pathway activation by an agonist.
References
-
Chen, X. L., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PubMed Central. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Fruchart, J. C. (1997). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation. Available at: [Link]
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Indigo Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Assay. Retrieved from [Link]
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Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PubMed Central. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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Patel, D. D., et al. (2023). Fenofibrate. StatPearls - NCBI Bookshelf. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Fenofibrate?. Retrieved from [Link]
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Semantic Scholar. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. Retrieved from [Link]
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
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BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
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GOV.UK. (n.d.). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). Retrieved from [Link]
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Wikipedia. (n.d.). Fenofibrate. Retrieved from [Link]
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PMC - NIH. (n.d.). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved from [Link]
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PubChem. (n.d.). 4-(2,4-Dimethylphenoxy)butanoic acid. Retrieved from [Link]
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Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
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Dr.Oracle. (2025). What is the mechanism of action of fenofibrate?. Retrieved from [Link]
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PubMed. (1995). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. Retrieved from [Link]
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RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of α-arylated esters from aryl halides. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Williamson ether synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4-Di-tert-pentylphenol. Retrieved from [Link]
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YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
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YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
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MDPI. (n.d.). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]
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Unilong. (n.d.). 2,4-Di-tert-pentylphenol CAS 120-95-6. Retrieved from [Link]
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PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]
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Application Notes and Protocols for the Use of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid in Cell Culture
Introduction: Unveiling the Potential of a Novel Phenoxybutyric Acid Derivative
4-(2,4-Di-tert-pentylphenoxy)butyric acid is a synthetic organic compound whose biological activities are not yet fully characterized. However, its structural resemblance to a class of lipid-lowering drugs known as fibrates, and other phenoxybutyric acid derivatives, strongly suggests its potential role as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a pivotal role in the regulation of cellular differentiation, metabolism, and inflammation.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hypothesized mechanism of action of this compound and detailed protocols for its application in cell culture.
Hypothesized Mechanism of Action: A Putative PPAR Modulator
Based on its chemical structure, this compound is predicted to function as a ligand for PPARs. Fibrates, which share the phenoxybutyric acid scaffold, are well-established PPARα agonists.[2] However, slight structural modifications can alter the selectivity and activity of such compounds, indicating that this compound could potentially act as an agonist or antagonist of PPARα, PPARγ, or PPARδ.
The PPAR Signaling Pathway:
PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1] This binding event modulates the transcription of genes involved in:
-
Lipid Metabolism: Fatty acid uptake, β-oxidation, and triglyceride metabolism.[2]
-
Inflammation: Regulation of inflammatory responses.
-
Cellular Differentiation and Proliferation: Control of cell fate and growth.[3]
The specific cellular outcomes following treatment with this compound will depend on its isoform selectivity (PPARα, γ, or δ) and its functional effect (agonism or antagonism).
Experimental Workflows and Protocols
The following sections provide detailed protocols to investigate the biological activity of this compound in a cell culture setting. These protocols are designed to first establish a suitable working concentration and then to elucidate the compound's mechanism of action, with a focus on its potential PPAR-modulating activity.
Part 1: Preparation and Handling of this compound
1.1. Reagent Preparation:
-
Compound Properties:
-
Molecular Formula: C₂₀H₃₂O₃
-
Molecular Weight: 320.47 g/mol
-
Appearance: Solid
-
-
Stock Solution Preparation:
-
Due to its lipophilic nature, dissolve this compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM). For example, to prepare a 10 mM stock solution, dissolve 3.205 mg of the compound in 1 mL of DMSO.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
1.2. Working Solution Preparation:
-
Thaw a stock solution aliquot at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.
-
Ensure the final solvent concentration in the culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).
Part 2: Determining the Optimal Working Concentration
It is crucial to determine the optimal concentration range of this compound that elicits a biological response without causing significant cytotoxicity.
Protocol 2.1: Cell Viability Assay
-
Cell Seeding: Seed the cells of interest (e.g., HepG2 for liver metabolism studies, 3T3-L1 for adipogenesis, or relevant cancer cell lines) in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on the expected biological response and the cell doubling time.
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the concentration range that does not significantly reduce cell viability.
| Parameter | Recommended Range | Rationale |
| Concentration Range | 0.1 - 100 µM | To identify a dose-responsive effect and potential cytotoxicity. |
| Incubation Time | 24 - 72 hours | To account for both acute and chronic effects of the compound. |
| Cell Lines | HepG2, 3T3-L1, MCF-7, etc. | Choice depends on the research question (metabolism, differentiation, cancer). |
Part 3: Elucidating the Mechanism of Action - PPAR Modulation
The following protocols are designed to investigate whether this compound acts as a PPAR modulator.
Protocol 3.1: Gene Expression Analysis of PPAR Target Genes
-
Cell Treatment: Treat the selected cell line with non-toxic concentrations of this compound, a known PPAR agonist (positive control, e.g., bezafibrate for PPARα, rosiglitazone for PPARγ), and a vehicle control.
-
RNA Extraction: After an appropriate incubation period (e.g., 6-24 hours), harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a commercial kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for known PPAR target genes. Normalize the expression levels to a housekeeping gene (e.g., GAPDH, ACTB).
| PPAR Isoform | Target Genes (Examples) | Rationale |
| PPARα | CPT1A, ACOX1, FABP1 | Key genes in fatty acid oxidation. |
| PPARγ | FABP4 (aP2), CD36, LPL | Markers of adipogenesis and lipid uptake. |
| PPARδ | PDK4, ANGPTL4 | Involved in glucose and lipid metabolism. |
Expected Outcome: An increase in the expression of these target genes would suggest an agonistic activity, while a lack of effect or a decrease (in the presence of a known agonist) would point towards an antagonistic role.
Protocol 3.2: PPAR Reporter Assay
This is a more direct method to assess the activation or inhibition of PPARs.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or the cell line of interest) with:
-
A plasmid expressing the ligand-binding domain of a specific PPAR isoform (α, γ, or δ) fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
-
A control plasmid expressing a reporter like β-galactosidase or Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After transfection, treat the cells with this compound, a known PPAR agonist (positive control), a known PPAR antagonist (e.g., GW9662 for PPARγ, GW6471 for PPARα), and a vehicle control. For antagonist testing, co-treat with the agonist and the test compound.
-
Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter. An increase in luciferase activity indicates agonism, while a decrease in agonist-induced activity suggests antagonism.
Visualizing the Experimental Design and Hypothesized Pathways
Caption: Experimental workflow for characterizing this compound.
Caption: Hypothesized PPAR signaling pathway for the test compound.
Troubleshooting and Considerations
-
Solubility Issues: If the compound precipitates in the culture medium, consider using a different solvent, increasing the final solvent concentration (while checking for toxicity), or using a pluronic F-68 to enhance solubility.
-
Lack of Response: If no biological effect is observed, it is possible that:
-
The compound is not a PPAR modulator.
-
The chosen cell line does not express the target PPAR isoform at a sufficient level.
-
The compound has a very low potency, requiring higher concentrations.
-
The compound may have PPAR-independent effects that should be investigated.[4]
-
-
Cytotoxicity: If the compound is cytotoxic at low concentrations, it may not be suitable for studying receptor-mediated effects. Consider shorter incubation times or investigate if the cytotoxicity is related to the target pathway (e.g., through apoptosis induction).
Conclusion
This compound represents a novel chemical entity with the potential to modulate PPAR signaling pathways. The protocols outlined in this document provide a robust framework for its initial characterization in cell culture. By systematically determining its optimal working concentration and investigating its effects on PPAR target gene expression and receptor activation, researchers can elucidate its specific mechanism of action and pave the way for its potential application in various fields of biomedical research and drug development.
References
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Concentration-dependent effect of bezafibrate on differentiation of HL-60 (A) and U-937 cells (B). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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D'Elia, R. V., et al. (2012). Peroxisome proliferator-activated receptor (PPAR)α and -γ regulate IFNγ and IL-17A production by human T cells in a sex-specific way. PNAS. Retrieved January 23, 2026, from [Link]
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Nakamura, T., et al. (2009). Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism. Molecular Pharmacology. Retrieved January 23, 2026, from [Link]
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Bastos, M. D. S., et al. (2025). Hepatic antifibrotic effects of bezafibrate in in vitro and in vivo models of liver fibrosis. Food and Chemical Toxicology. Retrieved January 23, 2026, from [Link]
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Casarejos, M. J., et al. (2017). PPAR-γ Impairment Alters Peroxisome Functionality in Primary Astrocyte Cell Cultures. Neurotoxicity Research. Retrieved January 23, 2026, from [Link]
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Kim, J. Y., et al. (2020). Bezafibrate prevents aging in in vitro-matured porcine oocytes. Aging. Retrieved January 23, 2026, from [Link]
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Harrill, J. A., et al. (2021). Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure. Journal of Applied Toxicology. Retrieved January 23, 2026, from [Link]
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Giordano, C., et al. (2021). PPARα-Selective Antagonist GW6471 Inhibits Cell Growth in Breast Cancer Stem Cells Inducing Energy Imbalance and Metabolic Stress. International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
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Scatena, R., et al. (2004). Bezafibrate induces a mitochondrial derangement in human cell lines: a PPAR-independent mechanism for a peroxisome proliferator. Chemical Research in Toxicology. Retrieved January 23, 2026, from [Link]
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Martin, J. A., et al. (2004). 2-Alkoxydihydrocinnamates as PPAR agonists. Activity modulation by the incorporation of phenoxy substituents. Bioorganic & Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]
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Chen, Y., et al. (2021). 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α. Clinical and Translational Medicine. Retrieved January 23, 2026, from [Link]
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Li, X., et al. (2025). Preparation and in vitro/in vivo evaluation of bezafibrate sustained-release pellet capsules. Yao Xue Xue Bao. Retrieved January 23, 2026, from [Link]
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A Selective Novel Peroxisome Proliferator-Activated Receptor ( PPAR)-alpha Antagonist Induces Apoptosis and Inhibits Proliferati. (n.d.). ASH Publications. Retrieved January 23, 2026, from [Link]
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Villegas-Pineda, J. C., et al. (2016). Modulation of PPAR-γ by Nutraceutics as Complementary Treatment for Obesity-Related Disorders and Inflammatory Diseases. PPAR Research. Retrieved January 23, 2026, from [Link]
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Benson, L. B., et al. (2012). Peroxisome proliferator-activated receptor gamma (PPARγ) ligands enhance human B cell antibody production and differentiation. Journal of Leukocyte Biology. Retrieved January 23, 2026, from [Link]
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Zhang, Y., et al. (2022). The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy. Frontiers in Oncology. Retrieved January 23, 2026, from [Link]
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Szafranska, K., et al. (2018). Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells. Molecular Neurobiology. Retrieved January 23, 2026, from [Link]
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Shiro-Kun, et al. (2018). PPAR-Induced Fatty Acid Oxidation in T Cells Increases the Number of Tumor-Reactive CD8+ T Cells and Facilitates Anti-PD-1 Therapy. Cancer Immunology Research. Retrieved January 23, 2026, from [Link]
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Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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Mouse/Rat Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). INDIGO Biosciences. Retrieved January 23, 2026, from [Link]
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Wang, Y., et al. (2021). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
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Al-Otaibi, M., et al. (2022). Discovery of PPAR Alpha Lipid Pathway Modulators that Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
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Lee, C. H. (2012). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]
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When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model. (2023). MDPI. Retrieved January 23, 2026, from [Link]
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Therapeutic Potential of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Substance Use Disorders: A Synthesis of Preclinical and Human Evidence. (2021). MDPI. Retrieved January 23, 2026, from [Link]
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Yue, W., et al. (2012). Targeting Peroxisome Proliferator-Activated Receptor γ to Increase Estrogen-Induced Apoptosis in Estrogen-Deprived Breast Cancer Cells. Molecular Cancer Therapeutics. Retrieved January 23, 2026, from [Link]
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Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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PPARγ Antagonists Exhibit Antitumor Effects by Regulating Ferroptosis and Disulfidptosis. (2024). MDPI. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for the Analytical Detection of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-(2,4-Di-tert-pentylphenoxy)butyric acid is a molecule of interest in various fields, including drug development and environmental analysis, due to its structural similarity to other biologically active compounds. Its detection and quantification in complex matrices require robust and sensitive analytical methods. This guide provides a comprehensive overview of established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of this compound. The protocols detailed herein are grounded in established methodologies for structurally related molecules, such as phenoxyalkanoic acids and other carboxylic acids, and are intended to serve as a foundational framework for method development and validation.
The core analytical challenge presented by this compound lies in its physicochemical properties: a carboxylic acid moiety that can be polar and a bulky, hydrophobic phenoxy group. The choice of analytical technique will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₃ |
| Molecular Weight | 320.47 g/mol |
| Appearance | Solid |
| Melting Point | 99-101 °C |
I. Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount to minimize matrix effects and concentrate the analyte for sensitive detection.[1][2][3] The choice of extraction technique will be dictated by the sample matrix.
A. Solid-Phase Extraction (SPE) for Aqueous and Biological Matrices
SPE is a highly effective technique for the extraction and clean-up of analytes from liquid samples.[1][2][3][4] For an acidic compound like this compound, a reversed-phase sorbent is recommended.
Principle of SPE for Acidic Compounds:
The retention of acidic compounds on reversed-phase SPE sorbents is pH-dependent. By adjusting the sample pH to be at least two units below the pKa of the carboxylic acid group, the analyte will be in its neutral, protonated form, which enhances its retention on the nonpolar sorbent.
Workflow for Solid-Phase Extraction:
Caption: General workflow for Solid-Phase Extraction.
Protocol for SPE from Water Samples:
-
Sorbent Selection: A polymeric reversed-phase sorbent (e.g., styrene-divinylbenzene) or a C18-bonded silica sorbent is recommended.
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 5 mL of deionized water adjusted to pH 2 with a suitable acid (e.g., phosphoric acid or formic acid).
-
Sample Loading: Acidify the water sample to pH 2. Pass the sample through the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in acidified water) to remove polar interferences.
-
Elution: Elute the analyte with a small volume (e.g., 2 x 2 mL) of a strong organic solvent like acetonitrile or methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.
Protocol for SPE from Biological Fluids (e.g., Plasma, Urine):
For biological fluids, a protein precipitation step is often necessary prior to SPE to prevent clogging of the cartridge.
-
Protein Precipitation: To 1 mL of plasma or serum, add 3 mL of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Dilution and Acidification: Take the supernatant and dilute it with acidified water (pH 2) to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
SPE: Proceed with the SPE protocol for water samples as described above.
B. Liquid-Liquid Extraction (LLE) for Complex Matrices
LLE is a classical extraction technique that can be effective for more complex matrices like soil and tissue homogenates.
Protocol for LLE from Soil/Sediment:
-
Extraction: To 10 g of homogenized soil, add 20 mL of a mixture of acetone and hexane (1:1, v/v). Sonicate for 15 minutes.
-
Phase Separation: Centrifuge the sample and collect the organic supernatant.
-
Back Extraction: Add 10 mL of a basic aqueous solution (e.g., 0.1 M sodium bicarbonate) to the organic extract. The acidic analyte will partition into the aqueous phase as its salt.
-
Acidification and Re-extraction: Separate the aqueous phase, acidify it to pH 2, and then re-extract the protonated analyte into a clean organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic extract with anhydrous sodium sulfate, filter, and evaporate to dryness. Reconstitute as needed.
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound, particularly at moderate concentrations.
Rationale for Method Parameters:
-
Column: A C18 reversed-phase column is the standard choice for separating moderately nonpolar compounds.
-
Mobile Phase: An acidified mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[5][6]
-
Detection Wavelength: The phenoxy group provides some UV absorbance. A low wavelength, around 210 nm, is often necessary for the detection of compounds with weak chromophores.[6]
Proposed HPLC-UV Method:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 10% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Protocol:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared sample extract.
-
Quantify the analyte using a calibration curve prepared with analytical standards.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, but it requires the analyte to be volatile and thermally stable. For carboxylic acids, derivatization is typically necessary to achieve these properties.[7]
Rationale for Derivatization:
Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester. This improves the chromatographic peak shape and reduces the likelihood of thermal degradation in the GC inlet. Silylation is a common and effective derivatization technique for this purpose.
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis with derivatization.
Protocol for Silylation Derivatization:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
Proposed GC-MS Method:
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Expected Mass Fragments (for the TMS derivative):
-
Molecular Ion (M+): Expect a low abundance peak at m/z 392.
-
M-15: A more prominent peak at m/z 377 due to the loss of a methyl group from the TMS moiety.
-
Other characteristic fragments: Look for fragments corresponding to the cleavage of the butyric acid side chain and the di-tert-pentylphenoxy group.
IV. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[8] For this compound, analysis can be performed directly on the underivatized molecule or with derivatization to enhance sensitivity.
A. Direct Analysis (Underivatized)
Rationale for Method Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for deprotonating the carboxylic acid group.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor ion to product ion fragmentation.
Proposed LC-MS/MS Method (Underivatized):
| Parameter | Recommended Condition |
| LC Conditions | As per the HPLC-UV method, but with a formic acid modifier in the mobile phase instead of phosphoric acid. |
| Ionization Mode | ESI Negative |
| Precursor Ion (Q1) | m/z 319.2 (M-H)⁻ |
| Product Ions (Q3) | To be determined experimentally. Potential fragments could arise from the loss of the butyric acid side chain or cleavage of the ether linkage. |
B. Analysis with Derivatization
Derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) can improve ionization efficiency and allow for analysis in positive ion mode.[9][10][11]
Protocol for 3-NPH Derivatization:
-
To the dried sample extract, add a solution of 3-NPH and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent mixture (e.g., water/acetonitrile with pyridine).[11]
-
React at a controlled temperature (e.g., 40 °C) for a specified time.
-
Quench the reaction if necessary and dilute for LC-MS/MS analysis.
Proposed LC-MS/MS Method (3-NPH Derivatized):
| Parameter | Recommended Condition |
| LC Conditions | Similar to the HPLC-UV method, using a C18 column. |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z of the [M+H]⁺ of the 3-NPH derivative. |
| Product Ions (Q3) | Characteristic fragments of the 3-NPH tag and the parent molecule. |
V. Method Validation and Quality Control
All analytical methods developed based on these protocols must be fully validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity and Selectivity: Ensure that matrix components do not interfere with the analyte peak.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: Assess the efficiency of the sample preparation process.
-
Stability: Evaluate the stability of the analyte in the sample matrix and in prepared extracts under various storage conditions.
VI. Conclusion
The analytical detection of this compound can be successfully achieved using a variety of chromatographic techniques. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided in this guide offer a solid foundation for the development of robust and reliable analytical methods for this compound. It is imperative that any method derived from this guidance is subjected to rigorous validation to ensure data of the highest quality and integrity.
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(n.d.). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. Retrieved from [Link]
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Quantitative Analysis of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid in Biological Matrices Using a Validated LC-MS/MS Method
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, detailed protocol for the sensitive and selective quantification of 4-(2,4-di-tert-pentylphenoxy)butyric acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Given the compound's highly hydrophobic nature, stemming from its di-tert-pentylphenoxy moiety, a robust reversed-phase chromatographic method was developed. Detection is achieved via negative ion electrospray ionization, leveraging the acidic proton of the butyric acid group for optimal sensitivity. This guide details the entire workflow, from sample preparation and instrument configuration to a full method validation strategy based on international guidelines. The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles, ensuring its reliable application in research and regulated environments.
Introduction and Analytical Strategy
This compound is a butyric acid derivative characterized by a large, nonpolar aromatic structure.[1] Its physical properties, including a molecular weight of 320.47 g/mol and high hydrophobicity, present specific challenges for bioanalysis.[1][2] A reliable quantitative method is crucial for its use as a chemical synthesis building block or in studies where it may appear as a metabolite or active compound.[1]
The analytical strategy is centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantifying small molecules in complex biological matrices.
-
Chromatography: The compound's significant hydrophobicity necessitates the use of Reversed-Phase Liquid Chromatography (RP-LC).[3] A C8 stationary phase is selected to balance retention with efficient elution and good peak symmetry, which can sometimes be a challenge for highly hydrophobic compounds on longer-chain C18 phases.[4] A gradient elution, moving from a highly aqueous mobile phase to a high concentration of organic solvent, is employed for effective separation and elution.[5]
-
Mass Spectrometry: The terminal carboxylic acid functionality makes the analyte ideal for deprotonation. Therefore, negative ion Electrospray Ionization (ESI) is the chosen ionization technique for its high efficiency in generating the [M-H]⁻ precursor ion.[6][7][8] Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific fragmentation pathways of the parent ion, minimizing interference from matrix components.[7][9]
The overall workflow is designed to be efficient, robust, and transferable across modern LC-MS/MS platforms.
Caption: High-level workflow from sample preparation to final quantification.
Materials and Methodologies
Reagents and Chemicals
-
This compound reference standard (>97% purity)
-
Isotopically labeled internal standard (IS), e.g., this compound-d4 (custom synthesis recommended)
-
HPLC-grade or LC-MS grade Acetonitrile (ACN) and Water
-
LC-MS grade Formic Acid (FA)
-
Control biological matrix (e.g., human plasma, K2-EDTA) from at least six unique sources for validation.[10]
Preparation of Standards and Quality Control Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard (IS) in acetonitrile to create separate primary stock solutions.
-
Working Solutions: Prepare intermediate working solutions for the calibration curve (standards) and quality control (QC) samples by serial dilution of the primary stocks with 50:50 ACN:Water. QC working solutions should be prepared from a separate weighing of the reference standard.
-
Calibration Standards & QC Samples: Spike the appropriate working solutions into the control biological matrix to achieve the desired final concentrations. A typical calibration range might be 1 - 1000 ng/mL. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.[11]
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a rapid and effective method for cleaning up plasma samples prior to injection.
-
Aliquot Sample: Pipette 50 µL of the study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution (e.g., at 1000 ng/mL) to all tubes except for "double blank" samples (matrix without analyte or IS).
-
Precipitate Proteins: Add 200 µL of cold acetonitrile (<4°C) to each tube.
-
Causality: Acetonitrile is a water-miscible organic solvent that disrupts the solvation shell of proteins, causing them to denature and precipitate out of solution. Adding it cold enhances this effect.
-
-
Vortex: Cap the tubes and vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C.
-
Causality: Centrifugation pellets the precipitated proteins, leaving the analyte and IS dissolved in the supernatant.
-
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Dilute: Add 100 µL of water containing 0.1% formic acid to the supernatant.
-
Causality: Diluting the final extract with the aqueous mobile phase component (A) reduces the organic solvent concentration, which can prevent poor peak shape and band broadening during the chromatographic injection.
-
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Instrumental Analysis
The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | UPLC / UHPLC System | Provides high resolution and fast analysis times. |
| Column | C8 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | A C8 phase offers robust retention for the hydrophobic analyte while minimizing the risk of excessive retention or peak tailing.[4] |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity for better performance. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier ensures the carboxylic acid group remains protonated (neutral), maximizing its hydrophobic interaction with the C8 stationary phase.[12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the highly hydrophobic analyte.[5] |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| Gradient | 0.0 min: 40% B | A higher starting organic percentage is needed to prevent the highly hydrophobic analyte from crashing out on the column. |
| 0.5 min: 40% B | ||
| 3.0 min: 95% B | The steep gradient ensures the analyte is eluted as a sharp peak. | |
| 3.5 min: 95% B | ||
| 3.6 min: 40% B | Re-equilibration of the column for the next injection. | |
| 5.0 min: 40% B |
| Run Time | 5.0 minutes | |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for deprotonating carboxylic acids, leading to high sensitivity for the [M-H]⁻ ion.[13][14] |
| Precursor Ion (Q1) | m/z 319.5 | Corresponds to the [M-H]⁻ ion of the analyte. |
| Product Ion 1 (Q3) | m/z 275.5 (Quantifier) | Proposed fragment corresponds to the loss of CO₂ (44 Da) from the carboxylate group, a common fragmentation pathway for carboxylic acids.[15][16] |
| Product Ion 2 (Q3) | m/z 177.2 (Qualifier) | Proposed fragment corresponds to cleavage at the ether linkage. |
| Internal Standard | Precursor: m/z 323.5; Product: m/z 279.5 | Monitors the corresponding fragmentation for the deuterated internal standard. |
| Capillary Voltage | -3.0 kV | |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 450 °C | |
| Desolvation Gas | Nitrogen, 800 L/hr | |
| Collision Gas | Argon |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | |
Caption: Logical flow of the Multiple Reaction Monitoring (MRM) experiment.
Method Validation Protocol
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[17] The method should be validated according to established regulatory guidelines, such as those from the FDA and ICH Q2(R1).[10][18][19]
Selectivity
Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or the IS at their respective retention times.[10] The response of any interfering peaks should be less than 20% of the LLOQ response for the analyte and less than 5% for the IS.
Linearity and Range
Analyze calibration curves prepared in the matrix on at least three separate days. The curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Table 3: Example Calibration Curve Performance
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.5 | 97.0 |
| 200 | 198 | 99.0 |
| 800 | 812 | 101.5 |
| 1000 | 995 | 99.5 |
Accuracy and Precision
Intra-day (within a single run) and inter-day (across three different runs) accuracy and precision should be evaluated by analyzing six replicates of QC samples at four concentration levels (LLOQ, Low, Mid, High).[11]
-
Accuracy: Expressed as the percentage of the calculated concentration relative to the nominal concentration. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[18]
-
Precision: Expressed as the percent relative standard deviation (%RSD). The %RSD should not exceed 15% (20% at the LLOQ).[18]
Table 4: Example Inter-Day Accuracy and Precision Data (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|
| LLOQ | 1.00 | 1.04 | 104.0 | 9.8 |
| Low | 3.00 | 2.91 | 97.0 | 7.5 |
| Mid | 150 | 155 | 103.3 | 5.1 |
| High | 750 | 738 | 98.4 | 4.6 |
Stability
The stability of the analyte in the biological matrix must be assessed under conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration reflecting expected sample handling time.
-
Long-Term Stability: Stored at -80°C for a period exceeding the expected storage time of study samples.
-
Post-Preparative Stability: In the autosampler after processing.
For all stability tests, the mean concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion
This application note provides a complete and robust LC-MS/MS method for the quantification of this compound in biological matrices. The combination of a streamlined protein precipitation protocol, optimized reversed-phase chromatography, and highly selective MS/MS detection results in a method that is sensitive, accurate, and reliable. The detailed validation plan ensures the method is fit-for-purpose and meets the stringent requirements of regulated bioanalysis, making it a valuable tool for researchers and drug development professionals.
References
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Title: Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry Source: Chemistry Stack Exchange URL: [Link]
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Title: SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water Source: ResearchGate URL: [Link]
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Title: Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer Source: ACS Publications URL: [Link]
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Title: Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo Source: MDPI URL: [Link]
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Title: Hydrophobic Compounds Analyzed With HPLC - AppNote Source: MicroSolv URL: [Link]
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Title: Various Analysis Techniques for Organic Acids and Examples of Their Application Source: Shimadzu URL: [Link]
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Title: Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer Source: PubMed URL: [Link]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
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Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution Source: PubMed URL: [Link]
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Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
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Title: A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression Source: ResearchGate URL: [Link]
-
Title: 4-(2,4-Dichlorophenoxy)butyric acid Source: PubChem URL: [Link]
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Title: Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS Source: eConference.io URL: [Link]
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Title: Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry Source: ResearchGate URL: [Link]
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Title: How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules? Source: ResearchGate URL: [Link]
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Title: Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS Source: Agilent URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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Title: this compound Source: BuyersGuideChem URL: [Link]
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Title: Fundamentals of hydrophobic interactions in liquid chromatography Source: ProQuest URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
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Title: Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry Source: ACS Publications URL: [Link]
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Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
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Title: A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids Source: PMC URL: [Link]
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Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE URL: [Link]
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Title: Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies Source: ResearchGate URL: [Link]
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Title: What is hydrophobic chromatography? Source: Quora URL: [Link]
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Title: Quality Guidelines Source: ICH URL: [Link]
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Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics Source: PMC - NIH URL: [Link]
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Title: Bioanalytical Method Validation Source: FDA URL: [Link]
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Application Note: Preparation and Handling of Stock Solutions of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid for Research Applications
Abstract This document provides a comprehensive guide for the preparation, storage, and quality control of stock solutions of 4-(2,4-Di-tert-pentylphenoxy)butyric acid (CAS 50772-35-5). Given its highly hydrophobic nature, establishing a stable, concentrated stock solution is critical for ensuring accuracy and reproducibility in downstream biological and chemical assays. This guide details protocols using dimethyl sulfoxide (DMSO) and ethanol, explains the scientific rationale behind key steps, and offers troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Solubilizing a Hydrophobic Acid
This compound is a carboxylic acid derivative characterized by a large, non-polar di-tert-pentylphenoxy group.[1] This structure confers significant hydrophobicity (lipophilicity), making it practically insoluble in aqueous buffers, which are the basis for most biological assays. The preparation of a concentrated organic stock solution, which can then be accurately diluted into aqueous media, is therefore a mandatory first step for any experimental work.
Compound Properties and Safety Mandates
Before handling, it is essential to be familiar with the physicochemical properties and safety requirements for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 50772-35-5 | [1][3] |
| Molecular Formula | C₂₀H₃₂O₃ | [1][3] |
| Molecular Weight | 320.47 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 99-101 °C |[1][3] |
Safety and Handling Precautions This compound must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.
-
GHS Classification: Warning[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Mandatory PPE: N95 dust mask (or equivalent), chemical safety goggles, and nitrile gloves.[1]
Protocol: High-Concentration Stock Solution Preparation
The choice of solvent is dictated by the compound's hydrophobicity and the requirements of the downstream application. Dimethyl sulfoxide (DMSO) is the primary recommendation due to its exceptional solvating power for a wide array of organic molecules.[4][5] Anhydrous ethanol is a suitable alternative if DMSO is incompatible with the experimental system.
Required Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Anhydrous Ethanol (200 proof, ≥99.5%)
-
Analytical balance (readable to 0.1 mg)
-
Calibrated pipettes
-
Sterile, amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Bath sonicator (optional)
Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a validated stock solution.
Caption: General workflow for preparing stock solutions.
Protocol A: Preparation of a 10 mM Stock in DMSO (Primary)
This protocol creates a 10 mM stock solution, a common starting concentration for many screening and development applications.
-
Pre-Weighing: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Calculation: Calculate the mass of compound required.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL of a 10 mM (0.010 M) solution:
-
Mass = 0.010 mol/L * 0.001 L * 320.47 g/mol * 1000 mg/g = 3.20 mg
-
-
Weighing: Carefully weigh 3.20 mg of the solid compound into a clean, amber glass vial.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but ensure the compound is heat-stable.
-
Quality Control: Visually inspect the solution against a bright light source. It must be completely clear, with no visible particulates or haze. If particulates remain, the desired concentration may exceed the compound's solubility limit in that solvent.
Protocol B: Preparation in Ethanol (Alternative)
Follow the same steps as in Protocol A, substituting anhydrous ethanol for DMSO. Note that the maximum achievable concentration in ethanol may be lower than in DMSO.[6] It is crucial to determine this limit empirically if a high concentration is required.
Quality Control, Stability, and Storage
A self-validating protocol is essential for trustworthy results.
-
Initial Quality Control: A clear, particulate-free solution is the minimum acceptance criterion.
-
Freeze-Thaw Test: To assess stability, subject a test aliquot to at least three freeze-thaw cycles (e.g., from -20°C to room temperature). After the final thaw, re-inspect for any signs of precipitation. The appearance of crystals or haze indicates that the solution is supersaturated and unstable under these conditions.
-
Storage: For long-term stability, stock solutions should be stored at -20°C or -80°C.[6] DMSO freezes at 18.5°C, so frozen stocks are normal.
-
Aliquoting: To prevent degradation and solvent contamination from repeated freeze-thaw cycles, the primary stock solution should be divided into smaller, single-use aliquots.[7]
-
Light Protection: Always use amber vials to protect the compound from potential photodegradation.
Protocol: Preparing Aqueous Working Solutions
This is the most critical dilution step, where the hydrophobic compound is most likely to precipitate.
-
Thaw Stock: Thaw a single aliquot of the concentrated stock solution completely and bring it to room temperature. Vortex gently to re-homogenize.
-
Prepare Buffer/Media: Have the final aqueous buffer or cell culture media ready in a separate tube.
-
Dilution: Add the required small volume of the DMSO/ethanol stock directly into the aqueous solution while the tube is being vortexed. This rapid mixing creates turbulence that helps disperse the compound before it can aggregate and precipitate.
-
Causality: Adding the aqueous solution to the concentrated stock is not recommended as it creates localized, water-rich zones that can cause immediate precipitation.
-
-
Final Solvent Concentration: The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells or interfere with enzyme activity.[2]
Decision Framework for Solvent Use
Caption: Decision tree for solvent selection and dilution.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Solid will not dissolve in stock solvent. | The target concentration exceeds the solubility limit. | Prepare a more dilute stock solution. Confirm solubility limits empirically by starting with a lower concentration and titrating upwards. |
| Stock solution appears hazy or cloudy. | Presence of water in the solvent; compound precipitation. | Use fresh, anhydrous grade solvent. Ensure compound is dry. If haze persists, the solution may be supersaturated. |
| Precipitate forms after freeze-thaw cycle. | The solution is supersaturated and unstable at the storage temperature. | The stock concentration is too high. Prepare a new, more dilute stock solution that passes the freeze-thaw test. |
| Precipitate forms when diluting into aqueous buffer. | Poor mixing technique; final concentration exceeds aqueous solubility. | Add the organic stock to the aqueous buffer while vortexing vigorously. Ensure the final concentration in the assay is below the aqueous solubility limit. |
References
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PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
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Hao, J., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]
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Shi, Z., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
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Bier, M., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics. Retrieved from [Link]
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Patel, P., & Mashru, R. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]
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Robbins, J. A., et al. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture. Retrieved from [Link]
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Lipinski, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility curves of TPA in DMSO-water co-solvents of different volume.... Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,4-di-tert-pentylphenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]
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Unraveling the Role of FPL 55712 in Drug Discovery: A Technical Guide for Researchers
A Note on Chemical Identity: Initial inquiries into the drug discovery applications of 4-(2,4-di-tert-pentylphenoxy)butyric acid (CAS 50772-35-5) have revealed a common point of confusion with a historically significant, yet structurally distinct, research compound known as FPL 55712. Publicly available scientific literature does not support a significant role for this compound in drug discovery. Instead, the biological activity and extensive research attributed to the alias "FPL 55712" correspond to the compound 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (CAS 40785-97-5). This guide will therefore focus exclusively on the well-documented pharmacology and experimental applications of FPL 55712, a pioneering molecule in the study of inflammatory pathways.
Introduction to FPL 55712: A Prototypical Leukotriene Receptor Antagonist
FPL 55712 emerged as a critical experimental tool in the 1970s and 1980s, playing a foundational role in the understanding of the physiological effects of cysteinyl leukotrienes (CysLTs).[1][2] Although its development for clinical use was discontinued, FPL 55712 served as a prototype for the development of later-generation, clinically successful leukotriene receptor antagonists like montelukast and zafirlukast.[3] Its primary mechanism of action is the competitive antagonism of the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the pro-inflammatory and bronchoconstrictive effects of leukotrienes C4, D4, and E4.[4] This application note provides a detailed overview of the mechanism of action of FPL 55712, along with established protocols for its investigation in drug discovery research.
Chemical and Physical Properties of FPL 55712
A clear understanding of the physicochemical properties of FPL 55712 is essential for its appropriate handling and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid | [1] |
| CAS Number | 40785-97-5 (Free Acid) | [4] |
| Molecular Formula | C27H30O9 | [4] |
| Molecular Weight | 498.52 g/mol | [4] |
| Form | Solid | |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1)
The primary pharmacological activity of FPL 55712 is its ability to selectively and competitively block the CysLT1 receptor. Cysteinyl leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. Their binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), on various cell types, particularly smooth muscle cells in the airways and inflammatory cells, triggers a cascade of downstream signaling events. These events lead to increased intracellular calcium, resulting in bronchoconstriction, enhanced vascular permeability, and the recruitment of eosinophils, all of which are hallmark features of asthma and allergic reactions.[5]
FPL 55712 competes with endogenous CysLTs for the same binding site on the CysLT1 receptor, but without initiating the downstream signaling cascade. By occupying the receptor, it prevents the binding of the natural ligands and thereby inhibits their pathological effects.
Caption: FPL 55712 competitively antagonizes the CysLT1 receptor.
Application Notes: FPL 55712 as a Research Tool
Due to its well-characterized activity as a CysLT1 receptor antagonist, FPL 55712 has been instrumental in a variety of research applications, including:
-
Elucidating the role of leukotrienes in asthma and allergy: FPL 55712 has been widely used in both in vitro and in vivo models to demonstrate the contribution of cysteinyl leukotrienes to allergen-induced bronchoconstriction and airway inflammation.
-
Characterizing CysLT receptor subtypes: By providing a tool to block CysLT1 receptors, FPL 55712 has helped in the pharmacological distinction and characterization of different cysteinyl leukotriene receptor subtypes.
-
Screening for novel leukotriene receptor antagonists: FPL 55712 has served as a reference compound in the development and validation of new and more potent CysLT1 receptor antagonists.[3]
-
Investigating the role of leukotrienes in other inflammatory conditions: Research has utilized FPL 55712 to explore the involvement of CysLTs in a range of inflammatory processes beyond asthma, such as inflammatory bowel disease and cardiovascular conditions.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of FPL 55712.
Protocol 1: CysLT1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of FPL 55712 for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-LTD4).
Materials:
-
Guinea pig lung membranes (source of CysLT1 receptors)
-
[3H]-Leukotriene D4 ([3H]-LTD4)
-
FPL 55712
-
Unlabeled LTD4 (for determining non-specific binding)
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5) containing 150 mM NaCl[6]
-
Wash Buffer: Cold Binding Buffer
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from guinea pig lungs according to standard laboratory protocols. Resuspend the final membrane pellet in Binding Buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of [3H]-LTD4 (e.g., 1-2 nM final concentration), 50 µL of Binding Buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]-LTD4, 50 µL of unlabeled LTD4 (e.g., 1 µM final concentration), and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [3H]-LTD4, 50 µL of FPL 55712 at various concentrations (e.g., 10^-10 to 10^-5 M), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 25-30 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3-5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of FPL 55712.
-
Determine the IC50 value (the concentration of FPL 55712 that inhibits 50% of the specific binding of [3H]-LTD4).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the CysLT1 Receptor Radioligand Binding Assay.
Protocol 2: In Vitro Guinea Pig Tracheal Smooth Muscle Contraction Assay
This functional assay assesses the ability of FPL 55712 to inhibit the contraction of airway smooth muscle induced by a CysLT1 receptor agonist like LTD4.
Materials:
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)
-
Leukotriene D4 (LTD4)
-
FPL 55712
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize a guinea pig by a humane method. Excise the trachea and place it in ice-cold Krebs-Henseleit solution. Dissect the trachea into rings (2-3 mm wide).
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.0-1.5 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation: Add FPL 55712 (at a single concentration or cumulative concentrations for Schild analysis) or its vehicle to the organ baths and incubate for 20-30 minutes.
-
Agonist Challenge: Generate a cumulative concentration-response curve for LTD4 by adding increasing concentrations of LTD4 to the organ baths in a stepwise manner. Record the contractile response after each addition until a maximal response is achieved.
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the log concentration of LTD4 against the percentage of maximal contraction for both the control (vehicle) and FPL 55712-treated tissues.
-
Determine the EC50 values for LTD4 in the absence and presence of FPL 55712.
-
For competitive antagonism, perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of FPL 55712. The x-intercept of the Schild plot gives the pA2 value, which is a measure of the antagonist's potency. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.[7]
-
Quantitative Data Summary
The following table summarizes the reported potency of FPL 55712 from various studies. It is important to note that values can vary depending on the specific experimental conditions.
| Parameter | Value | Assay System | Source |
| pA2 | 7.41 | Guinea pig lung parenchyma contraction | [8] |
| pA2 | 8.21 | Guinea pig trachea contraction | [8] |
| IC50 | 4 µM | [3H]-LTD4 binding to guinea pig lung homogenates | [1] |
| pA2 | 1 µM | LTD4-induced contraction of guinea pig tracheal smooth muscle | [1] |
Conclusion
FPL 55712, despite its discontinuation for clinical development, remains a cornerstone compound in the field of eicosanoid research. Its well-defined mechanism as a competitive CysLT1 receptor antagonist has provided invaluable insights into the pathophysiology of asthma and other inflammatory diseases. The protocols and data presented in this application note offer a comprehensive guide for researchers utilizing FPL 55712 to further explore the intricacies of the leukotriene signaling pathway and to aid in the discovery of new therapeutic agents targeting this critical inflammatory cascade.
References
-
Denzlinger, C., Grimberg, M., Kapp, A., Haberl, C., Wilmanns, W., & Gerzer, R. (1991). Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat. British Journal of Pharmacology, 102(4), 843–850. [Link]
-
Chand, N. (1979). FPL 55712--an antagonist of slow reacting substance of anaphylaxis (SRS-A): a review. Agents and Actions, 9(2), 133–140. [Link]
-
PubChem. (n.d.). Fpl-55712. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Mong, S., Wu, H. L., Clark, M. A., Stadel, J. M., Gleason, J. G., & Crooke, S. T. (1984). Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung. Prostaglandins, 28(6), 805–822. [Link]
-
Snyder, D. W., & Fleisch, J. H. (1989). Leukotriene receptor antagonists as potential therapeutic agents. Annual Review of Pharmacology and Toxicology, 29, 123–143. [Link]
-
Patsnap. (n.d.). FPL-55712. Synapse. Retrieved January 23, 2026, from [Link]
-
Global Substance Registration System. (n.d.). FPL-55712 FREE BASE. Retrieved January 23, 2026, from [Link]
-
Denzlinger, C., Grimberg, M., Kapp, A., Haberl, C., Wilmanns, W., & Gerzer, R. (1991). Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat. British journal of pharmacology, 102(4), 843–850. [Link]
-
Gusarova, V., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax3272. [Link]
-
Perez-Zoghbi, J. F., et al. (2020). TRPV4 Activation during Guinea Pig Airway Smooth Muscle Contraction Promotes Ca2+ and Na+ Influx. International Journal of Molecular Sciences, 21(21), 8269. [Link]
-
Vrettos, E. I., et al. (2018). In Vivo and in Vitro Anti-Inflammatory Activity of Neorogioltriol, a New Diterpene Extracted from the Red Algae Laurencia glandulifera. Marine Drugs, 16(11), 442. [Link]
-
ResearchGate. (2021). The Schild regression in the process of receptor classification. [Link]
-
ResearchGate. (2018). Smooth muscle contraction bioassay. (A) Guinea pig ileum samples were... [Link]
-
Mead, B., et al. (1981). The disposition of FPL 55712 acid (7-[3-(4-acetyl-3-hydroxy-2-propyl-phenoxy) -2-hydroxypropoxy)-4-oxo-8 propyl-4H-benzopyran-2-carboxylic acid) in rat and dog. Journal of Pharmacy and Pharmacology, 33(10), 682-684. [Link]
-
Wikipedia. (2023, December 2). Leukotriene D4. In Wikipedia. [Link]
-
Curia. (2021, November 18). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [Link]
-
ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Frontiers in Physiology. (2019). A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress. [Link]
-
PubMed. (1987). Preparation of single smooth muscle cells from guinea pig taenia coli by combinations of purified collagenase and papain. [Link]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
YouTube. (2015, January 16). 6. Schild Plot - Molecular Pharmacology. [Link]
-
PubMed. (2021). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. [Link]
-
PubMed. (2002). Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity. [Link]39/)
Sources
- 1. The detailed conformational study of a leukotriene antagonist, FPL-55712, using high-field nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FPL 55712 -- an antagonist of slow reacting substance of anaphylaxis (SRS-A): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene-receptor antagonist FPL-55712 and t-PA-induced thrombolysis in canine coronary thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of bronchoconstriction in the development of airway remodelling and its effects upon lung function | NC3Rs [nc3rs.org.uk]
- 5. Leukotriene D4 - Wikipedia [en.wikipedia.org]
- 6. Identification of leukotriene D4 specific binding sites in the membrane preparation isolated from guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 8. Cooling-induced contraction of guinea pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for 4-(2,4-Di-tert-pentylphenoxy)butyric Acid: A Chemical Probe for Interrogating Glutamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of 4-(2,4-Di-tert-pentylphenoxy)butyric acid as a chemical probe. Given its structural characteristics, this molecule is hypothesized to function as an inhibitor of glutaminase (GLS), a critical enzyme in cancer metabolism. This guide will, therefore, focus on the established principles and protocols for validating and employing glutaminase inhibitors, with a particular emphasis on the well-characterized allosteric inhibitors BPTES and its clinical-grade analog, CB-839 (Telaglenastat), as foundational models.
Introduction: The Rationale for Targeting Glutaminase
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival.[1][2] One of the hallmarks of this altered metabolism is an increased dependence on glutamine, a phenomenon termed "glutamine addiction".[3] Glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate, is a key gateway for glutamine to enter central carbon metabolism.[1][3] The glutamate produced can then be converted to the TCA cycle intermediate α-ketoglutarate, fueling energy production and providing building blocks for macromolecules.[3][4] Consequently, inhibition of GLS presents a compelling therapeutic strategy to selectively starve cancer cells.
This compound, with its bulky lipophilic groups and a butyric acid moiety, bears structural resemblance to known allosteric inhibitors of GLS. This guide provides the experimental framework to validate its mechanism of action and effectively use it as a chemical probe to dissect the roles of glutaminase in various biological contexts.
Mechanism of Action: Allosteric Inhibition of Glutaminase
The prototypical glutaminase inhibitor, BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide), and its more potent analog CB-839, function as allosteric inhibitors.[5][6] This means they do not bind to the active site of the enzyme but rather to a distinct pocket at the interface between GLS dimers.[5] This binding event stabilizes an inactive tetrameric conformation of the enzyme, preventing it from adopting the active state.[5][7] This allosteric mechanism provides a high degree of selectivity and is a key feature to investigate for this compound.
Getting Started: Essential Preliminary Steps
Prior to initiating cell-based assays, it is crucial to characterize the physicochemical properties of this compound.
Solubility and Stock Solution Preparation
-
Solubility Testing: Determine the solubility in common laboratory solvents such as DMSO, ethanol, and PBS. A recommended starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Stock Solution Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
Purity Assessment
The purity of a chemical probe is paramount for reliable and reproducible results. Purity should be assessed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Core Application: Biochemical Validation of Glutaminase Inhibition
The primary step is to confirm the direct inhibition of glutaminase activity in a biochemical assay.
Principle of the Glutaminase Activity Assay
Glutaminase activity is typically measured by quantifying the production of one of its products, either glutamate or ammonia. A common method involves a coupled enzymatic reaction where the glutamate produced is further oxidized by glutamate oxidase to generate a detectable signal (e.g., colorimetric or fluorometric).[8]
Protocol: In Vitro Glutaminase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.[9]
Materials:
-
Recombinant human glutaminase (GLS1)
-
L-glutamine (substrate)
-
Glutamate oxidase
-
Amplex Red (or a similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6)
-
This compound
-
Positive control inhibitor (BPTES or CB-839)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X working solution of L-glutamine in assay buffer.
-
Prepare a detection reagent mix containing glutamate oxidase, Amplex Red, and HRP in assay buffer.
-
Prepare a serial dilution of this compound and the positive control in assay buffer.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the serially diluted compounds to the respective wells.
-
Add 25 µL of recombinant GLS1 to all wells except the "no enzyme" control.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X L-glutamine solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Detection:
-
Add 50 µL of the detection reagent mix to all wells.
-
Incubate for an additional 10-15 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the fluorescence at an excitation of ~530-560 nm and an emission of ~590-600 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Cellular Assays: Probing the Effects on Cancer Cell Metabolism
Once biochemical inhibition is confirmed, the next step is to assess the on-target effects of this compound in a cellular context.
Cell Line Selection
Choose cell lines that are known to be glutamine-dependent. Many triple-negative breast cancer (TNBC) cell lines and certain types of lung and renal cancers are good models.[5]
Protocol: Cellular Glutamine Consumption Assay
This assay directly measures the impact of the inhibitor on the ability of cells to take up glutamine from the culture medium.[4]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
Glutamine assay kit (commercially available)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 12-24 hours. Include a vehicle control (DMSO).
-
Sample Collection: Collect a small aliquot of the culture medium from each well.
-
Glutamine Measurement: Measure the concentration of glutamine in the collected media using a glutamine assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the amount of glutamine consumed by the cells (difference between glutamine in cell-free wells and treated wells). Normalize this to the cell number or protein concentration.
Protocol: Cellular Proliferation/Viability Assay
Determine the effect of glutaminase inhibition on cell growth and survival.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for 72-96 hours.
-
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Advanced Applications: Target Validation and Mechanistic Studies
To ensure the observed cellular effects are due to the inhibition of glutaminase, further target validation experiments are essential.
Glutamate Rescue Experiment
Principle: If the anti-proliferative effects of this compound are on-target, then supplementing the culture medium with the product of the enzymatic reaction, glutamate, should rescue the cells from the inhibitor's effects.
Procedure:
-
Co-treat cells with a fixed concentration of this compound (e.g., at its GI50) and varying concentrations of a cell-permeable form of glutamate (e.g., dimethyl glutamate).
-
Assess cell viability after 72-96 hours. A reversal of the growth inhibition would support an on-target mechanism.
Metabolomics Analysis
For a global view of the metabolic consequences of glutaminase inhibition, untargeted or targeted metabolomics can be performed.
Expected Changes with Glutaminase Inhibition:
-
Increase: Intracellular glutamine
-
Decrease: Intracellular glutamate, α-ketoglutarate, and other TCA cycle intermediates.
-
Decrease: Glutathione (GSH), as glutamate is a precursor for its synthesis.[5]
Best Practices for Using Chemical Probes
To ensure the scientific rigor of your findings, adhere to the following best practices for using chemical probes.[10][11][12]
-
Use an Inactive Control: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.[13] This helps to distinguish on-target effects from off-target or compound-specific artifacts.
-
Employ Orthogonal Probes: Use a structurally distinct glutaminase inhibitor (e.g., CB-839) in parallel to confirm that the observed phenotype is due to the inhibition of the target and not an off-target effect of a specific chemical scaffold.[13]
-
Concentration is Key: Use the lowest effective concentration of the probe to minimize off-target effects. The concentration used in cellular assays should be informed by the biochemical IC50 and cellular EC50 values.
Visualizing the Workflow and Pathway
Experimental Workflow
Caption: A generalized workflow for the validation and application of a novel glutaminase inhibitor.
Signaling Pathway
Sources
- 1. The role of glutaminase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Probing the Probes: Fitness Factors For Small Molecule Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
Application Notes and Protocols: Formulation of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid for In Vivo Studies
Introduction: Navigating the Formulation Challenges of a Lipophilic Acid
4-(2,4-Di-tert-pentylphenoxy)butyric acid is a lipophilic carboxylic acid derivative with potential for investigation in various biological systems. However, its successful in vivo evaluation is critically dependent on the development of a formulation that ensures adequate bioavailability. The inherent low aqueous solubility of this compound, a direct consequence of its bulky hydrophobic structure, presents a significant hurdle for achieving therapeutic concentrations in systemic circulation following administration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for pre-clinical in vivo studies. We will delve into the essential pre-formulation characterization, explore suitable formulation strategies with detailed protocols, and discuss critical considerations for in vivo administration.
Part 1: Pre-Formulation Assessment - The Foundation of a Robust Formulation
A thorough understanding of the physicochemical properties of this compound is paramount before embarking on formulation development. This initial characterization will guide the selection of the most appropriate solubilization strategy.
Physicochemical Characterization
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₂O₃ | Sigma-Aldrich[1] |
| Molecular Weight | 320.47 g/mol | Sigma-Aldrich[1] |
| Physical State | Solid | Sigma-Aldrich[1] |
| Melting Point | 99-101 °C | Sigma-Aldrich[1] |
| Predicted pKa | ~4.8 | Based on butyric acid (pKa ≈ 4.82)[2][3][4] |
| Predicted LogP | High (>5) | Estimated based on chemical structure |
| Aqueous Solubility | Very Low | Inferred from high lipophilicity |
Causality Behind Experimental Choices:
-
pKa: The predicted pKa of approximately 4.8 is based on the parent molecule, butyric acid. This value is crucial as it indicates that the compound will be predominantly in its ionized, more soluble form at a pH above 4.8 and in its non-ionized, less soluble form at a lower pH. This pH-dependent solubility is a key factor to consider for oral administration, where the pH varies significantly along the gastrointestinal tract.
-
LogP: A high LogP (octanol-water partition coefficient) value is anticipated due to the presence of two bulky tert-pentyl groups and a phenoxy ring. This high lipophilicity is the primary reason for the compound's poor aqueous solubility.
-
Aqueous Solubility: Direct measurement of aqueous solubility at different pH values (e.g., pH 2, 6.8, and 7.4) is a critical experiment to perform. This data will quantitatively confirm the compound's poor solubility and its pH-dependent nature.
Workflow for Pre-Formulation Assessment
The following diagram outlines the logical workflow for the pre-formulation assessment of this compound.
Caption: Workflow for the pre-formulation assessment of this compound.
Part 2: Formulation Strategies for In Vivo Administration
Given the anticipated low aqueous solubility and high lipophilicity of this compound, several formulation strategies can be employed to enhance its bioavailability. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the desired pharmacokinetic profile.
Strategy 1: Lipid-Based Formulations for Oral Delivery
Lipid-based formulations are an excellent choice for highly lipophilic compounds as they can enhance solubility and take advantage of the body's natural lipid absorption pathways.[5]
Rationale: These systems work by pre-dissolving the drug in a lipid vehicle, which can then be more readily dispersed and absorbed in the gastrointestinal tract. For a weak acid like this compound, lipid formulations can help to keep the drug in a solubilized state, even in the acidic environment of the stomach where it would otherwise be in its poorly soluble, non-ionized form.
Types of Lipid-Based Formulations:
-
Simple Oil Solutions: The compound is dissolved in a pharmaceutically acceptable oil (e.g., sesame oil, corn oil, medium-chain triglycerides). This is the simplest approach but may have limitations in terms of drug loading and dispersion.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6]
Protocol 2.1.1: Preparation of a Simple Oil Solution
-
Solubility Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable oils (e.g., corn oil, sesame oil, Miglyol® 812).
-
Vehicle Selection: Choose the oil that provides the desired solubility and is appropriate for the animal species and route of administration.
-
Preparation: a. Weigh the required amount of this compound. b. Add the selected oil to the compound. c. Gently heat the mixture (e.g., to 40-50 °C) and stir until the compound is completely dissolved. d. Allow the solution to cool to room temperature. e. Visually inspect for any precipitation.
Protocol 2.1.2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Oils: Screen various oils (e.g., Labrafil® M 1944 CS, Capryol® 90) for their ability to solubilize the drug.
-
Surfactants: Screen surfactants with a high HLB (Hydrophile-Lipophile Balance) value (e.g., Kolliphor® EL, Tween® 80) for their ability to emulsify the selected oil.
-
Co-solvents/Co-surfactants: Screen co-solvents (e.g., Transcutol® HP, PEG 400) to improve drug solubility and the spontaneity of emulsification.
-
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: a. Weigh the required amounts of the selected oil, surfactant, and co-solvent. b. Mix the components thoroughly until a clear, isotropic mixture is formed. c. Add the pre-weighed this compound to the mixture. d. Gently heat and stir until the drug is completely dissolved.
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water and observe the formation of the emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size (typically <200 nm for a nanoemulsion) is desirable for better absorption.
-
Strategy 2: pH-Adjustment and Co-solvent Systems for Parenteral Administration
For intravenous administration, the formulation must be a clear, sterile, and particle-free solution. Given the acidic nature of the compound, pH adjustment can be a powerful tool to increase its solubility.
Rationale: By adjusting the pH of the formulation to be above the pKa of the carboxylic acid group, the compound will be converted to its more soluble ionized (carboxylate) form. Co-solvents are often used in combination with pH adjustment to further enhance solubility.
Protocol 2.2.1: Preparation of a pH-Adjusted Co-solvent Formulation
-
Co-solvent Screening: Determine the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
pH-Solubility Profile: Determine the solubility of the compound in aqueous solutions at different pH values (e.g., from pH 6 to 9).
-
Formulation Preparation: a. Dissolve the this compound in the chosen co-solvent. b. Slowly add a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to the co-solvent solution while stirring. c. Adjust the pH of the final solution to a physiologically acceptable range (typically pH 7.0-8.0) using a dilute solution of a base (e.g., 0.1 N NaOH). d. Filter the final solution through a 0.22 µm sterile filter to remove any particulates and ensure sterility.
-
Characterization:
-
Clarity and Particulate Matter: Visually inspect the final formulation for clarity and the absence of any visible particles.
-
pH Measurement: Confirm the final pH of the formulation.
-
Stability: Assess the physical and chemical stability of the formulation over time at different storage conditions.
-
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7]
Rationale: The hydrophobic 4-(2,4-Di-tert-pentylphenoxy) part of the molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves the overall solubility of the complex in water.
Protocol 2.3.1: Preparation of a Cyclodextrin-Based Formulation
-
Cyclodextrin Screening: Evaluate the solubilizing effect of different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)). HP-β-CD and SBE-β-CD are generally preferred for parenteral formulations due to their higher aqueous solubility and lower toxicity.
-
Phase Solubility Studies: Conduct phase solubility studies to determine the stoichiometry of the inclusion complex and the stability constant.
-
Formulation Preparation (Kneading Method): a. Weigh the appropriate amounts of this compound and the selected cyclodextrin. b. Add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to the powder mixture to form a paste. c. Knead the paste for a specified period (e.g., 30-60 minutes). d. Dry the resulting solid mass in an oven at a controlled temperature. e. Pulverize the dried complex and pass it through a sieve.
-
Characterization:
-
Inclusion Complex Formation: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Dissolution Studies: Perform dissolution studies to compare the dissolution rate of the complex with that of the pure drug.
-
Part 3: In Vivo Considerations and Best Practices
-
Dose Volume and Concentration: The final concentration of the drug in the formulation and the dosing volume should be appropriate for the size of the animal model to avoid any adverse effects.
-
Tonicity: For parenteral formulations, ensure that the final solution is isotonic to minimize pain and irritation at the injection site.
-
Sterility: All parenteral formulations must be sterile.
-
Stability: The physical and chemical stability of the formulation should be evaluated under the intended storage conditions.
-
Vehicle Toxicity: The chosen excipients should be well-tolerated by the animal species at the administered dose. A vehicle-only control group should always be included in in vivo studies.
Conclusion
The successful in vivo evaluation of this compound hinges on overcoming its inherent poor aqueous solubility. A systematic pre-formulation assessment is the cornerstone of a rational formulation design. For oral administration, lipid-based systems such as SEDDS offer a promising approach to enhance bioavailability. For parenteral routes, pH adjustment in combination with co-solvents or the use of cyclodextrins can provide the necessary solubility. The detailed protocols and workflows presented in this application note provide a robust framework for researchers to develop a suitable and effective formulation for their in vivo studies.
References
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
- Stella, V. J., & He, Q. (2008). Cyclodextrins.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
- Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and ‘self-microemulsifying’ drug delivery systems. European journal of pharmaceutical sciences, 11, S93-S98.
-
ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. Retrieved from [Link]
-
Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
- Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge.
-
PubChem. (n.d.). Butyric Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
YouTube. (2011, June 24). Tools for Estimating pKa. Retrieved from [Link]
-
Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]
-
Pearson. (n.d.). Butyric acid is responsible for the foul smell of rancid. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Tristan de Rond. (2020, September 7). Predicting charge / protonation state distribution vs pH with MarvinSketch. Retrieved from [Link]
-
PubChem. (n.d.). Butyric Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butyric acid is responsible for the foul smell of rancid - Brown 14th Edition Ch 16 Problem 109c [pearson.com]
- 4. Butyric acid - Wikipedia [en.wikipedia.org]
- 5. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 7. On-line Software [vcclab.org]
Troubleshooting & Optimization
4-(2,4-Di-tert-pentylphenoxy)butyric acid stability issues in solution
Welcome to the technical support center for 4-(2,4-di-tert-pentylphenoxy)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a solid organic compound utilized as a building block in chemical synthesis. Its structure, featuring a carboxylic acid, an ether linkage, and a sterically hindered phenol group, presents a unique set of stability considerations when brought into solution. This guide provides a proactive approach to troubleshooting common issues, grounded in an understanding of the molecule's functional groups and their potential degradation pathways.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns stem from its core chemical structure:
-
Oxidation: The substituted phenol ring, despite steric hindrance from the di-tert-pentyl groups, can be susceptible to oxidation. This is a common degradation pathway for phenolic compounds.[1][2]
-
Ether Bond Cleavage: The ether linkage between the phenoxy group and the butyric acid chain can be a point of vulnerability, particularly under harsh pH conditions or in the presence of certain enzymes or microorganisms.[3]
-
Photodegradation: Aromatic compounds can absorb UV light, which may lead to photochemical degradation over time.
-
Solubility and Precipitation: Like many organic acids, its solubility is pH-dependent. Changes in pH or solvent composition can lead to the compound precipitating out of solution, which can be mistaken for degradation.
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data is limited, it is generally soluble in organic solvents.[4] For experimental purposes, begin with common laboratory solvents such as DMSO, DMF, ethanol, or methanol. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO) before further dilution. Always perform a solubility test for your specific application and concentration.
Q3: How should I store solutions of this compound?
A3: Based on general chemical stability principles and safety data sheets for related compounds, the following storage conditions are recommended:[5]
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation kinetics.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: To mitigate oxidation, consider purging the headspace of the storage container with an inert gas like argon or nitrogen, especially for long-term storage of solutions in organic solvents.
Q4: Can I expect microbial contamination to be an issue?
A4: While the phenolic structure may confer some antimicrobial properties, aqueous solutions, especially those at or near neutral pH, can be susceptible to microbial growth. Studies on structurally similar compounds have shown that bacteria can cleave the ether bond.[3] It is good practice to use sterile buffers and consider sterile filtration for long-term storage of aqueous solutions.
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common experimental issues.
Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
-
Probable Cause: Chemical degradation of the compound in your stock or working solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Protocol: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of your stock solution.[6] A shift in the retention time of the main peak or the appearance of new peaks is indicative of degradation. Gas chromatography (GC) can also be a suitable method for analyzing butyric acid derivatives.[7]
-
Causality: HPLC provides a quantitative measure of the parent compound and can separate it from potential degradants. A reduction in the area of the parent peak directly correlates with its degradation.
-
-
Investigate Potential Degradation Pathways:
-
Oxidation: Prepare the solution in a degassed solvent and store it under an inert atmosphere (e.g., argon). Compare its stability to a solution prepared and stored under normal atmospheric conditions.
-
Hydrolysis: Assess stability in buffers of varying pH (e.g., pH 4, 7, and 9). The ether linkage may be more susceptible to cleavage at acidic or basic pH.
-
Photodegradation: Prepare two aliquots of the solution. Store one in the dark and expose the other to ambient lab light or a controlled light source. Analyze both over a time course.
-
-
Implement Preventative Measures:
-
Prepare fresh solutions for each experiment.
-
If stock solutions must be stored, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store solutions protected from light and at the lowest practical temperature.
-
-
Issue 2: Cloudiness or Precipitation in Aqueous Buffers
-
Probable Cause: Poor solubility or a change in solution pH affecting the ionization state of the carboxylic acid.
-
Troubleshooting Steps:
-
Assess pH-Dependent Solubility:
-
Protocol: The carboxylic acid group has a pKa (typically around 4-5). At pH values below the pKa, the compound will be in its less soluble neutral form. At pH values above the pKa, it will be in its more soluble anionic (carboxylate) form. Measure the pH of your final solution.
-
Causality: The Henderson-Hasselbalch equation governs the ratio of the protonated and deprotonated forms of the acid. Ensuring the solution pH is at least 1-2 units above the pKa will favor the more soluble deprotonated form.
-
-
Modify the Formulation:
-
Increase the proportion of co-solvent (e.g., DMSO, ethanol) in your final solution, if your experimental system allows.
-
Adjust the pH of your aqueous buffer to be more alkaline.
-
Consider using a small amount of a non-ionic surfactant to improve solubility.
-
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential points of chemical instability for this compound.
Caption: Potential degradation pathways for this compound.
Part 3: Experimental Protocols & Data Management
Protocol: Basic Solution Stability Study
This protocol outlines a general workflow to assess the stability of this compound under various conditions.
Objective: To determine the degradation rate of the compound in a specific solvent and storage condition.
Materials:
-
This compound (solid)
-
Solvent of choice (e.g., DMSO, PBS pH 7.4)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid)[8]
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
-
Amber and clear vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 10 mM). This is your Time 0 (T0) sample.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into separate vials for each time point and condition to be tested (e.g., Room Temp/Light, Room Temp/Dark, 4°C/Dark).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours; 1 week), retrieve one aliquot from each condition.
-
Analyze the T0 sample and the time-point samples by HPLC.
-
-
HPLC Analysis:
-
Inject a consistent volume of each sample.
-
Monitor the elution profile at a suitable UV wavelength (a full UV-Vis scan of the compound will help determine the optimal wavelength).
-
Record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T0 sample.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot the % remaining versus time for each condition.
-
Workflow for Stability Assessment
Caption: Workflow for conducting a solution stability study.
Data Presentation: Example Stability Table
Use a table similar to the one below to organize your stability data. This allows for a clear comparison across different conditions.
| Time Point | % Remaining (Condition 1: RT, Light) | % Remaining (Condition 2: RT, Dark) | % Remaining (Condition 3: 4°C, Dark) |
| 0 hr | 100% | 100% | 100% |
| 4 hr | Record Data | Record Data | Record Data |
| 8 hr | Record Data | Record Data | Record Data |
| 24 hr | Record Data | Record Data | Record Data |
| 1 week | Record Data | Record Data | Record Data |
References
-
PubChem. (n.d.). 4-(2,4-Dichlorophenoxy)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid. Retrieved from [Link]
- Robbins, J. A., Campidonica, M. J., & Burger, D. W. (1988). Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regimes. Journal of Environmental Horticulture, 6(2), 33-38.
-
ResearchGate. (2020). Analysis of 4-tert-butylpyrocatechol in styrene by solid phase extraction and high performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]
-
ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]
- Goris, J., De Weirdt, M., De Vos, P., & Diekert, G. (1998). Etherolytic Cleavage of 4-(2,4-dichlorophenoxy)butyric Acid and 4-(4-chloro-2-methylphenoxy)butyric Acid by Species of Rhodococcus and Aureobacterium Isolated From an Alkaline Environment. FEMS Microbiology Letters, 162(2), 241-247.
-
ResearchGate. (2023). Molecular structure and bioactivities of 2, 4-Ditert butyl phenol extracted from Plumbago zeylanica, investigated using HPLC and NMR. Retrieved from [Link]
-
PubMed. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]
-
Edith Cowan University. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Retrieved from [Link]
-
Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid and 4-(4-chloro-2-methylphenoxy)butyric acid by species of Rhodococcus and Aureobacterium isolated from an alkaline environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
common artifacts in experiments with 4-(2,4-Di-tert-pentylphenoxy)butyric acid
Welcome to the technical support guide for 4-(2,4-Di-tert-pentylphenoxy)butyric acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and artifacts associated with this compound. Given its unique chemical structure—a bulky, hydrophobic phenoxy head group coupled with a butyric acid tail—this molecule presents specific handling and interpretation challenges. This guide provides troubleshooting protocols and in-depth FAQs to ensure the integrity and reproducibility of your experimental results.
Part 1: Foundational Challenges - Solubility and Compound Handling
The most immediate hurdle researchers face with this compound is its physicochemical nature. Its large, nonpolar di-tert-pentylphenoxy group renders it highly hydrophobic, while the terminal carboxylic acid offers a handle for solubility in some polar solvents, creating a molecule with amphipathic character.
Frequently Asked Questions (FAQs): Solubility
Q1: My this compound won't dissolve in my aqueous buffer. What am I doing wrong?
A1: This is the most common issue. The compound's low aqueous solubility is expected. Direct dissolution in aqueous buffers (like PBS or saline) will almost certainly fail. You must start by creating a concentrated stock solution in an appropriate organic solvent. Based on its structure, polar aprotic solvents are the best choice.
Q2: What is the recommended solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the primary recommended solvents for creating high-concentration stock solutions (e.g., 10-50 mM).[1] The principle of "like dissolves like" is key; these solvents effectively solvate both the hydrophobic and polar regions of the molecule.[2] For applications intolerant of DMSO/DMF, ethanol can be an alternative, though you may achieve a lower maximum stock concentration.
Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture medium. Why?
A3: This is a classic solubility crash. While the compound is soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment like cell culture media. The final concentration of the organic solvent in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[3] If precipitation occurs, you are exceeding the compound's solubility limit in the final aqueous medium.
Q4: How can I prevent my compound from precipitating in the final assay volume?
A4: There are several strategies:
-
Lower the Final Concentration: This is the simplest solution. Determine the concentration at which the compound remains soluble in your final assay medium.
-
Use a Co-solvent System: For particularly stubborn solubility issues, a co-solvent system can be effective, though this requires careful validation.[2]
-
Incorporate Serum: If your cell-based assay uses serum (e.g., FBS), the proteins within it, particularly albumin, can bind to the hydrophobic compound and help keep it in solution.[4][5] However, be aware this introduces a new variable: reduced free compound concentration (see Part 2).
Troubleshooting Workflow: Achieving a Stable Working Solution
This workflow provides a systematic approach to overcoming solubility issues.
Caption: Workflow for preparing and troubleshooting solutions of this compound.
Part 2: In Vitro Assay Artifacts
Once in solution, the compound's structure can still lead to artifacts that produce misleading data. These are often categorized as "nuisance compounds" in high-throughput screening.[6]
Frequently Asked Questions (FAQs): Assay Interference
Q1: My results have high variability and poor reproducibility. What could be the cause?
A1: High variability with hydrophobic compounds often points to inconsistent bioavailability in the assay. This can be caused by:
-
Binding to Plastics: The hydrophobic phenoxy group can adsorb to the surfaces of plastic labware (pipette tips, microplates), reducing the actual concentration delivered to the assay.
-
Binding to Serum Proteins: This is a major and often overlooked artifact. The compound will readily bind to albumin and other proteins in fetal bovine serum (FBS) or bovine serum albumin (BSA).[4][5] This sequesters the compound, drastically lowering the free, biologically active concentration. The extent of binding can vary between different lots of serum, leading to poor reproducibility.
Q2: How do I mitigate plastic and protein binding?
A2:
-
For Plastic Adsorption: Use low-retention plastics and pre-wet pipette tips with the assay buffer before handling the compound solution.
-
For Protein Binding: This is a biological reality, not just an artifact. You must account for it.
-
Run assays in serum-free media: This allows you to determine the compound's intrinsic activity but may not be physiologically relevant for all cell types.
-
Quantify the effect of serum: Run dose-response curves at different serum concentrations (e.g., 0.5%, 2%, 10% FBS). A rightward shift in the EC50/IC50 at higher serum concentrations is indicative of protein binding.
-
Use a consistent serum lot: For an entire study, use a single, quality-controlled lot of FBS to minimize variability.
-
Protocol: Assessing Serum Protein Binding via EC50 Shift Assay
This protocol provides a method to quantify the impact of serum on your compound's apparent potency.
-
Cell Plating: Plate your cells of interest in 96-well plates according to your standard protocol and allow them to adhere overnight.
-
Media Preparation: Prepare three sets of treatment media containing:
-
Low Serum Medium (e.g., 0.5% FBS)
-
Standard Serum Medium (e.g., 5% FBS)
-
High Serum Medium (e.g., 10% FBS)
-
-
Compound Dilution Series: Prepare a 10-point serial dilution of this compound in each of the three media types.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the compound-containing media. Include vehicle controls (e.g., 0.1% DMSO) for each serum condition.
-
Incubation & Readout: Incubate for the desired time and measure the biological endpoint (e.g., cell viability, reporter gene expression).
-
Data Analysis:
-
Normalize the data for each serum condition to its respective vehicle control.
-
Plot the dose-response curves and calculate the EC50/IC50 value for each serum concentration.
-
Compare the EC50 values. A significant increase in EC50 with increasing serum concentration confirms that protein binding is reducing the free, active concentration of the compound.
-
Visualizing the Impact of Serum Protein Binding
Caption: Impact of serum protein concentration on the bioavailability of a hydrophobic compound.
Part 3: Biological and Mechanistic Artifacts
The compound's structure is a hybrid of two biologically active motifs: a phenol and a butyric acid. This can lead to off-target or unexpected biological effects unrelated to your primary hypothesis.
Frequently Asked Questions (FAQs): Off-Target Effects
Q1: My compound is showing general cytotoxicity at concentrations where I expect a specific effect. Is this normal?
A1: The 2,4-di-tert-pentylphenol moiety is structurally similar to 2,4-di-tert-butylphenol (2,4-DTBP), a compound known to exhibit broad toxicity against many organisms.[7][8] This toxicity can stem from non-specific membrane disruption, mitochondrial dysfunction, or induction of oxidative stress.[9] It is crucial to establish a therapeutic window where your specific effect is observed at concentrations below the onset of general cytotoxicity. Always run a parallel cytotoxicity assay (e.g., MTS or LDH release) alongside your primary functional assay.
Q2: Could the butyric acid tail be causing its own effects?
A2: Absolutely. Butyric acid itself is a well-known biologically active molecule.[10][11] It is a short-chain fatty acid (SCFA) and a potent histone deacetylase (HDAC) inhibitor.[11] If your compound is metabolized by cellular esterases, it could release free butyric acid, leading to HDAC inhibition. This can cause widespread changes in gene expression, cell differentiation, and cell cycle arrest, confounding the interpretation of your results.[12][13]
Q3: The phenoxy group looks like it could be an endocrine disruptor. Is this a concern?
A3: Yes. The phenolic structure is a common feature in endocrine-disrupting chemicals. The related compound, 2,4-DTBP, has been shown to act as an obesogen by activating retinoid X receptors (RXRs), which are key nuclear receptors.[14][15] It is plausible that this compound could have off-target activity at RXRs or other nuclear receptors like PPARs.
Decision Tree: Deconvoluting Potential Off-Target Effects
Caption: A decision-making framework for investigating the source of unexpected biological activity.
Summary Table of Common Artifacts and Solutions
| Artifact/Issue | Underlying Cause | Primary Solution | Secondary Actions & Controls |
| Precipitation in Media | Exceeding aqueous solubility limit. | Reduce the final working concentration of the compound. | Use DMSO stock <0.5% final; perform serial dilutions in media. |
| High Result Variability | Inconsistent free concentration due to binding. | Quantify potency shift at varied serum levels; use a single serum lot. | Use low-retention plasticware; pre-wet pipette tips. |
| General Cytotoxicity | Non-specific membrane or mitochondrial effects from the hydrophobic phenol moiety. | Determine the therapeutic window by running a cytotoxicity assay in parallel. | Compare results to a control compound lacking the butyrate tail (e.g., 2,4-Di-tert-pentylphenol). |
| Unexpected Gene Expression Changes | Potential release of free butyric acid, an HDAC inhibitor. | Test for changes in histone acetylation (Western Blot for ac-H3). | Use sodium butyrate as a positive control for HDAC inhibition effects. |
| Endocrine-like Effects | Off-target activation of nuclear receptors (e.g., RXR, PPAR) by the phenol group. | Screen for activity in relevant nuclear receptor reporter assays. | Use known receptor agonists/antagonists as controls. |
References
-
Wang, S., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins (Basel). Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 264, Butyric acid. Available at: [Link]
-
Kumazawa, T., et al. (1995). (E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives: a new class of steroid 5 alpha-reductase inhibitors in the rat prostate. 1. Journal of Medicinal Chemistry. Available at: [Link]
-
Grishina, A., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World. Available at: [Link]
-
Candido, E. P., et al. (1978). Butyric acid and its derivatives: a literature review. PubMed. Available at: [Link]
-
Valentovic, M. A., et al. (1997). Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. PubMed. Available at: [Link]
-
Gulati, P., et al. (2024). Interaction of 4-ethyl phenyl sulfate with bovine serum albumin: Experimental and molecular docking studies. PLOS ONE. Available at: [Link]
-
Li, J., et al. (2023). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Environmental Health Perspectives. Available at: [Link]
-
McDonough, S. I., et al. (2005). FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current. Biophysical Journal. Available at: [Link]
-
Auld, D. S., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. Available at: [Link]
-
Nudelman, A., et al. (2001). Prodrugs of Butyric Acid. Novel Derivatives Possessing Increased Aqueous Solubility and Potential for Treating Cancer and Blood Diseases. European Journal of Medicinal Chemistry. Available at: [Link]
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McDonough, S. I., et al. (2005). FPL 64176 Modification of CaV1.2 L-Type Calcium Channels: Dissociation of Effects on Ionic Current and Gating Current. Biophysical Journal. Available at: [Link]
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Schulze, M., et al. (2022). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering. Available at: [Link]
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Grzybowska, J., et al. (1993). The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid. PubMed. Available at: [Link]
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Wang, S., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins (Basel). Available at: [Link]
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Paassen, J., et al. (2017). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available at: [Link]
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Voinova, V., et al. (2022). Mammalian Cell Behavior on Hydrophobic Substrates: Influence of Surface Properties. MDPI. Available at: [Link]
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Li, J., et al. (2023). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. National Institutes of Health. Available at: [Link]
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Zsila, F. (2020). Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions. MDPI. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Available at: [Link]
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Breve, N., et al. (2021). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]
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Sierra, M. I., et al. (1992). Stability of alkaloid production in cell suspension cultures of Tabernaemontana divaricata during long-term subculture. Plant Cell, Tissue and Organ Culture. Available at: [Link]
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Chen, Y., et al. (2021). Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. ResearchGate. Available at: [Link]
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D'Auria, E., et al. (2021). In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide. Biomedicine & Pharmacotherapy. Available at: [Link]
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Tabachnick, M. (1964). THYROXINE-PROTEIN INTERACTIONS. 3. EFFECT OF FATTY ACIDS, 2,4-DINITROPHENOL AND OTHER ANIONIC COMPOUNDS ON THE BINDING OF THYROXINE BY HUMAN SERUM ALBUMIN. Archives of Biochemistry and Biophysics. Available at: [Link]
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Rajeswari, G., & Murugan, M. (2023). Molecular structure and bioactivities of 2, 4-Ditert butyl phenol extracted from Plumbago zeylanica, investigated using HPLC and NMR. ResearchGate. Available at: [Link]
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Lattanzio, V. M., et al. (2024). Profiling the Interaction between Human Serum Albumin and Clinically Relevant HIV Reverse Transcriptase Inhibitors. MDPI. Available at: [Link]
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Zhang, Y. (2023). Elucidating the drivers of butyric acid degradation and production in anaerobic digestion systems. University of Galway Research Repository. Available at: [Link]
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Kien, C. L., et al. (2000). Butyric acid is synthesized by piglets. The Journal of Nutrition. Available at: [Link]
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Promega Connections (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Available at: [Link]
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Schulze, M., et al. (2022). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. PubMed. Available at: [Link]
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Gubler, M. L., & Sherman, M. I. (1987). The effect of dibutyryl cyclic AMP and butyrate on F9 teratocarcinoma cellular retinoic acid-binding protein activity. Journal of Biological Chemistry. Available at: [Link]
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Wikipedia. Butyric acid. Available at: [Link]
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Dapurkar, S. E., et al. (2005). tert-Butylation of Phenol over Ordered Solid Acid Catalysts in Supercritical Carbon Dioxide: Efficient Synthesis of 2,4-Di-tert-butylphenol and 2,4,6-Tri-tert-butylphenol. ResearchGate. Available at: [Link]
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Gricajeva, A., & Sweers, H. (2021). Analytical methods for the investigation of enzyme-catalyzed degradation of polyethylene terephthalate. Chemosphere. Available at: [Link]
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Cherfils, J., et al. (1990). Butyric monosaccharide ester-induced cell differentiation and anti-tumor activity in mice. Importance of their prolonged biological effect for clinical applications in cancer therapy. International Journal of Cancer. Available at: [Link]
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Miró, L., et al. (2016). Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization. MDPI. Available at: [Link]
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Technical Support Center: Degradation Pathways of 4-(2,4-Di-tert-pentylphenoxy)butyric acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-(2,4-Di-tert-pentylphenoxy)butyric acid. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your research endeavors. Drawing upon established principles of xenobiotic metabolism and environmental degradation of structurally related compounds, this resource aims to provide a scientifically grounded framework for your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
Based on studies of similar phenoxyalkanoic acids, the initial and most critical step in the microbial degradation of this compound is the cleavage of the ether bond. This enzymatic reaction is catalyzed by etherases, which are a class of enzymes known to break down the stable carbon-oxygen bond in ether linkages. This cleavage is an oxidative process and results in the formation of two primary metabolites: 2,4-di-tert-pentylphenol and 4-hydroxybutyric acid. The latter is then readily converted to butyric acid. The cleavage of the ether bond is often the rate-limiting step in the overall degradation process, as the bond has a high dissociation energy.
Q2: What is the expected fate of the 2,4-di-tert-pentylphenol metabolite?
Following the cleavage of the ether bond, the resultant 2,4-di-tert-pentylphenol is expected to undergo further degradation. The typical microbial catabolism of phenolic compounds involves hydroxylation of the aromatic ring, followed by ring cleavage. However, the two bulky tert-pentyl groups on the aromatic ring of 2,4-di-tert-pentylphenol can sterically hinder the enzymatic attack by hydroxylases. This steric hindrance may lead to a slower degradation rate compared to less substituted phenols, potentially causing the transient accumulation of this metabolite in the experimental system.
Q3: How is the butyric acid side chain likely to be metabolized?
The butyric acid portion of the molecule, released as 4-hydroxybutyric acid and subsequently as butyric acid after ether bond cleavage, is a short-chain fatty acid. Butyric acid is readily metabolized by a wide range of microorganisms through the well-established beta-oxidation pathway. This metabolic process sequentially shortens the fatty acid chain, generating acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.
Q4: What analytical challenges should I anticipate when studying the degradation of this compound?
Researchers studying the degradation of this compound should be prepared for several analytical challenges:
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Matrix Effects: Environmental and biological samples are complex matrices that can interfere with the analysis.[1]
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Low Concentrations: Degradation products may be present at very low concentrations, requiring sensitive analytical methods.[1]
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Analyte Volatility and Polarity: The parent compound and its expected metabolites have different chemical properties, which will necessitate careful optimization of extraction and chromatographic conditions.
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Peak Tailing: Carboxylic acids like the parent compound and butyric acid can exhibit peak tailing in gas chromatography due to their polarity.[2]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the analysis of this compound and its degradation products.
Sample Preparation
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery of the parent compound or metabolites | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH. For acidic compounds like the parent molecule, adjusting the pH of the aqueous sample below the pKa will enhance extraction into an organic solvent. Consider using solid-phase extraction (SPE) with a sorbent appropriate for the polarity of the analytes.[1] |
| Analyte degradation during sample preparation. | Minimize sample handling time and keep samples cool. Use of antioxidants may be necessary if oxidative degradation is suspected. | |
| Co-elution of interfering compounds | Inadequate cleanup of the sample extract. | Employ a more rigorous cleanup step after extraction. This could involve a multi-step SPE protocol or the use of different sorbents. Consider dispersive liquid-liquid microextraction (DLLME) for a cleaner extract. |
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak tailing for the parent compound and butyric acid metabolite | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a column specifically designed for the analysis of acidic compounds. Consider derivatization of the carboxylic acid functional groups to reduce their polarity and improve peak shape.[2] |
| Poor sensitivity for degradation products | Suboptimal GC-MS parameters. | Optimize the injection volume, split ratio, and MS detector settings. Ensure the MS is operating in the appropriate scan or selected ion monitoring (SIM) mode for the target analytes.[3] |
| Ghost peaks appearing in the chromatogram | Contamination in the GC system. | Bake out the column and clean the injector port. Run a blank solvent injection to confirm the cleanliness of the system.[2] |
Experimental Protocols
Protocol 1: Sample Preparation from Aqueous Media using Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of this compound and its primary degradation products from aqueous samples such as microbial culture media.
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Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
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Acidification: Adjust the pH of the sample to approximately 2 using 1 M HCl. This ensures that the acidic analytes are in their protonated form, enhancing their partitioning into an organic solvent.
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Extraction: Transfer the acidified sample to a 250 mL separatory funnel. Add 50 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
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Phase Separation: Allow the layers to separate for 10 minutes. The DCM layer, containing the analytes, will be the bottom layer.
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Collection: Drain the DCM layer into a clean flask.
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Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 50 mL portion of DCM to ensure complete recovery. Combine the DCM extracts.
-
Drying: Pass the combined DCM extract through a column containing anhydrous sodium sulfate to remove any residual water.
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Concentration: Evaporate the DCM under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.
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Reconstitution: The sample is now ready for GC-MS analysis. If derivatization is required, proceed with the appropriate derivatization protocol.
Protocol 2: GC-MS Analysis of this compound and its Metabolites
This protocol outlines the GC-MS conditions for the analysis of the target compound and its expected degradation products.
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Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Inlet Temperature: 280 °C.
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Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
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Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizations
Proposed Degradation Pathway
Caption: Proposed microbial degradation pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for studying the degradation of the target compound.
References
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White, G. F., Russell, N. J., & Tidswell, E. C. (1996). Bacterial scission of ether bonds. Microbiological reviews, 60(1), 216–232. [Link]
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Phenomenex. (n.d.). GC/MS Troubleshooting Guide. Retrieved from [Link]
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Feng, X., Liu, X., & Yu, L. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A, 1735, 466576. [Link]
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Singh, S., & Singh, D. K. (2025). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. Biodegradation, 36(5), 92. [Link]
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Lucas, K. A., & Mohsin, S. B. (2005). Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. Plant Physiology, 139(3), 1235–1246. [Link]
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PubChem. (n.d.). 4-Phenoxybutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
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Müller, T. A., Byrde, F. A., Gälli, R., & Schwarzenbach, R. P. (2000). Aerobic biodegradation of chiral phenoxyalkanoic acid herbicides during incubations with activated sludge. FEMS Microbiology Ecology, 34(2), 135–142. [Link]
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Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
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Salgueiro-González, N., Turnes-Carou, I., Besada, V., & Muniategui-Lorenzo, S. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. Analytica Chimica Acta, 1025, 11–28. [Link]
-
Paszko, T. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 35(2), 271–286. [Link]
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protocol refinement for 4-(2,4-Di-tert-pentylphenoxy)butyric acid experiments
Welcome to the technical support center for 4-(2,4-Di-tert-pentylphenoxy)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Recognizing that publicly available data on this specific molecule is limited, this document synthesizes established protocols for structurally related compounds, such as phenoxybutyric acids and histone deacetylase (HDAC) inhibitors, to offer robust starting points for your experimental design.
Core Concepts & Scientific Rationale
This compound is a butyric acid derivative with a bulky hydrophobic phenoxy group.[1] Structurally, it belongs to a class of compounds that have garnered interest for their potential to modulate nuclear receptors and epigenetic enzymes. The butyric acid moiety is a known inhibitor of histone deacetylases (HDACs), which can lead to the hyperacetylation of histones, altering chromatin structure and gene expression.[2][3] Such modifications can result in cell cycle arrest, differentiation, or apoptosis in cancer cells.[4]
Furthermore, the lipophilic nature of the di-tert-pentylphenoxy group suggests potential interactions with ligand-binding domains of nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). Fatty acids and their derivatives are natural ligands for PPARs, and synthetic ligands are used to treat metabolic diseases.[5][6] The bulky substitution on the phenyl ring could confer specificity for a particular receptor subtype, potentially acting as an agonist or antagonist.[1][7]
This guide will provide protocols to investigate these potential mechanisms of action and address common experimental challenges.
Compound Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring reproducible experimental results.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room temperature (15-25°C) | The compound is a solid at room temperature and is stable under these conditions.[8][9] |
| Light Sensitivity | Protect from prolonged exposure to light | While not explicitly stated for this compound, related compounds can be light-sensitive. Storing in an amber vial or a dark location is a good precautionary measure.[9] |
| Hygroscopicity | Store in a dry, well-ventilated place with the container tightly closed. | To prevent absorption of moisture which could affect the compound's stability and weighing accuracy. |
| Long-term Storage | For stock solutions, store at -20°C. | To maintain the stability of the compound in solution over extended periods. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] |
Experimental Protocols & Troubleshooting
Solubility and Stock Solution Preparation
The solubility of this compound is a critical first step in any experiment. Due to its hydrophobic nature, it is poorly soluble in aqueous solutions.
Recommended Solvents:
Protocol for Preparing a 10 mM Stock Solution in DMSO:
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Weighing: Accurately weigh out 3.205 mg of this compound (Molecular Weight: 320.47 g/mol ).[8]
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity DMSO.
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Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: If for use in cell culture, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.
Troubleshooting Guide: Solubility and Stock Solutions
| Question | Answer |
| My compound is not dissolving in DMSO. | Ensure you are using high-purity, anhydrous DMSO. Water content can reduce solubility. Gentle warming (up to 37°C) and vortexing for an extended period can help. If solubility is still an issue, you may need to prepare a lower concentration stock solution. |
| I see a precipitate when I add my DMSO stock to my aqueous cell culture medium. | This is a common issue when adding a compound dissolved in a strong organic solvent to an aqueous solution. To mitigate this, ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.1%, as higher concentrations can be toxic to cells.[9] When diluting, add the stock solution to the medium while vortexing or stirring to ensure rapid dispersal. |
| Can I use ethanol to make my stock solution? | Yes, ethanol is a potential alternative. However, its polarity is higher than DMSO, so you may achieve a lower maximum stock concentration. The same precautions regarding precipitation upon addition to aqueous media and final solvent concentration apply.[9] |
Cell-Based Assays: General Workflow and Considerations
The following diagram outlines a general workflow for cell-based assays with this compound.
Caption: General workflow for cell-based assays.
Cell Viability Assays (e.g., MTT, MTS)
A fundamental step is to determine the cytotoxic potential of the compound on your cell line of interest.
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[12]
-
Readout: Measure the absorbance at 570 nm using a plate reader.[13]
Troubleshooting Guide: Cell Viability Assays
| Question | Answer |
| My vehicle control shows significant cell death. | The final concentration of your solvent (e.g., DMSO) is likely too high. Ensure it does not exceed a concentration known to be non-toxic to your specific cell line, typically below 0.5%.[9] |
| I'm seeing high variability between replicate wells. | This can be due to uneven cell seeding, edge effects in the 96-well plate, or inconsistent pipetting. Ensure your cell suspension is homogenous before seeding and consider not using the outer wells of the plate. |
| The absorbance readings are very low, even in my untreated wells. | The initial cell seeding density may be too low, or the incubation time was not long enough for sufficient cell growth. Optimize the cell number per well before conducting the assay. |
PPARγ Reporter Gene Assay
To investigate if this compound modulates PPARγ activity, a reporter gene assay is a standard method.[8][14] This requires a cell line co-transfected with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene.
Protocol for PPARγ Antagonist Assay:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate.
-
Treatment: Prepare dilutions of this compound and a known PPARγ agonist (e.g., rosiglitazone) in the appropriate medium. Treat cells with:
-
Vehicle control (e.g., DMSO)
-
PPARγ agonist alone (positive control)
-
This compound alone (to check for agonist activity)
-
PPARγ agonist in combination with various concentrations of this compound.
-
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.
Caption: PPARγ reporter assay principle.
Troubleshooting Guide: Reporter Gene Assays
| Question | Answer |
| I see high background luciferase activity in my vehicle control wells. | This could be due to "leaky" expression from the reporter plasmid or high cell density. Optimize the amount of transfected plasmid DNA and the cell seeding density. |
| The positive control (agonist alone) does not show a strong signal. | The concentration of the agonist may be suboptimal, or the incubation time may be too short. Perform a dose-response curve for your agonist to determine the optimal concentration (typically EC80) for antagonist screening. |
| My test compound shows agonist activity at high concentrations. | Some compounds can exhibit partial agonism. This is a valid result. Ensure you test a wide range of concentrations to characterize the full activity profile. |
Analytical Methods
For quantitative analysis of this compound in various matrices, High-Performance Liquid Chromatography (HPLC) is a suitable method.[9][15]
Starting HPLC Method Parameters (for optimization):
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Good retention for hydrophobic molecules. |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) | The acidic modifier ensures the carboxylic acid is in its protonated form for better retention and peak shape. |
| Detection | UV detector at ~210-220 nm | The phenoxy group should provide UV absorbance in this range. A UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength. |
| Flow Rate | 1.0 mL/min | A standard starting point for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | Standard volume, can be adjusted based on concentration and sensitivity. |
Conclusion
While specific experimental data for this compound is not abundant in peer-reviewed literature, its structural similarity to well-characterized compounds provides a strong basis for experimental design. The protocols and troubleshooting guides presented here are intended as robust starting points. As a Senior Application Scientist, I must emphasize the importance of empirical validation and optimization of these methods for your specific cell lines and experimental conditions. Careful attention to solubility, solvent effects, and appropriate controls will be paramount to generating reliable and reproducible data.
References
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Wright, H. M., et al. (2000). A synthetic antagonist for the peroxisome proliferator-activated receptor gamma inhibits adipocyte differentiation. PubMed. [Link]
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Chen, S., et al. (2014). Inhibition of Histone Deacetylase by Butyrate Protects Rat Liver from Ischemic Reperfusion Injury. PMC. [Link]
- Ahmadian, M., et al. (2011). Peroxisome Proliferator‐Activated Receptor‐γ in Capillary Endothelia Promotes Fatty Acid Uptake by Heart During Long‐Term Fasting. AHA Journals.
-
PubChem. (n.d.). 4-Phenoxybutyric acid. PubChem. [Link]
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Hughes, T. S., et al. (2018). PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix. PMC. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Khandekar, M. J., et al. (2018). Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists. PMC. [Link]
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National Center for Biotechnology Information. (n.d.). Butyrate Histone Deacetylase Inhibitors. PMC. [Link]
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Balaguer, P., et al. (2001). Reporter cell lines to study the estrogenic effects of xenoestrogens. PubMed. [Link]
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Sun, H., et al. (2012). Developing in vitro reporter gene assays to assess the hormone receptor activities of chemicals frequently detected in drinking water. PubMed. [Link]
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- Aurigene Pharmaceutical Services. (n.d.). A SIMPLE RP-HPLC METHOD DEVELOPMENT AND VERIFICATION FOR THE QUANTITATIVE ESTIMATION OF SODIUM BUTYRATE IN TABLETS. Aurigene Pharmaceutical Services.
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Bultman, S. J., et al. (2018). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. Oncotarget. [Link]
- Di Mola, A., et al. (2019). Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes. Bentham Science.
- ResearchGate. (n.d.). Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens.
- OSTI.gov. (n.d.). Butyric acid: Applications and recent advances in its bioproduction. OSTI.gov.
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Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. PubMed. [Link]
- Chen, S., et al. (2014).
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Validation of 4-(2,4-Di-tert-pentylphenoxy)butyric acid
Authored For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Butyric Acid Derivative
4-(2,4-Di-tert-pentylphenoxy)butyric acid is a synthetic organic compound and a derivative of butyric acid. Butyric acid, a short-chain fatty acid, is a natural metabolic product with pleiotropic biological effects, including the regulation of gene expression, cell differentiation, and apoptosis.[1] Structurally, this compound shares features with fibrates, a class of lipid-lowering drugs. This guide provides a comprehensive framework for the initial biological validation of this novel compound, focusing on its potential interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.
The PPARs (PPARα, PPARγ, and PPARβ/δ) are critical regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[2][3] Their activation by ligands, such as fatty acids and fibrates, leads to the transcription of numerous target genes involved in these processes.[4][5] Given the structural similarities of this compound to both butyric acid and fibrates, we hypothesize that its primary biological effects will be mediated through the PPAR signaling pathway.
This guide will compare the effects of this compound with two well-characterized compounds:
-
Bezafibrate: A clinically used fibrate that acts as a pan-PPAR agonist, with a predominant effect on PPARα. It is used in the treatment of hyperlipidemia.
-
GW9662: A selective and irreversible antagonist of PPARγ, widely used as a research tool to investigate PPARγ-dependent signaling.[6][7]
Through a series of structured in vitro experiments, we will elucidate the cytotoxic profile, receptor activation potential, and downstream gene expression changes induced by this compound in comparison to these established alternatives.
The PPAR Signaling Pathway: A Central Hub for Metabolic Regulation
The PPARs are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR).[3] Upon ligand binding, this complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This pathway is a key therapeutic target for metabolic disorders.[4]
Caption: The PPAR signaling pathway, illustrating ligand activation and antagonist inhibition.
Experimental Validation Workflow
A tiered approach will be employed to systematically characterize the biological effects of this compound.
Caption: A three-tiered experimental workflow for the validation of this compound.
Tier 1: Cytotoxicity Profiling
Objective: To determine the concentration range of this compound that is non-toxic to cells, which is essential for interpreting subsequent functional assays.
Methodology: XTT Cell Viability Assay
The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[8] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble formazan dye, with the color intensity being proportional to the number of viable cells.[9]
Protocol:
-
Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Bezafibrate, and GW9662 in culture medium. The concentration range should be broad (e.g., 0.1 µM to 1000 µM).
-
Incubation: Replace the culture medium with the compound-containing medium and incubate for 24 hours.
-
XTT Reagent Addition: Add the activated XTT solution to each well and incubate for 2-4 hours, or until a visible color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Tier 2: PPAR Activation Screening
Objective: To determine if this compound can activate PPARα and/or PPARγ and to quantify its potency and efficacy in comparison to Bezafibrate and GW9662.
Methodology: Luciferase Reporter Assay
This cell-based assay utilizes engineered cells that express a specific PPAR isoform (α or γ) and a luciferase reporter gene under the control of a PPRE.[10][11] Activation of the PPAR results in the expression of luciferase, which can be quantified by measuring light emission.
Protocol:
-
Cell Culture: Use commercially available PPARα and PPARγ reporter cell lines. Seed the cells in a 96-well plate according to the manufacturer's protocol.
-
Compound Treatment (Agonist Mode): Treat the cells with serial dilutions of this compound and Bezafibrate at non-toxic concentrations determined in Tier 1.
-
Compound Treatment (Antagonist Mode): To test for antagonistic activity, co-treat the cells with a known PPAR agonist (e.g., rosiglitazone for PPARγ) and serial dilutions of this compound and GW9662.
-
Incubation: Incubate the plates for 18-24 hours.
-
Luciferase Assay: Add the luciferase detection reagent to each well and measure luminescence using a luminometer.
-
Analysis: Normalize the luminescence signal to the vehicle control. For agonist mode, calculate EC₅₀ values. For antagonist mode, calculate IC₅₀ values.
Tier 3: Target Gene Expression Analysis
Objective: To validate the findings from the reporter assay by measuring the expression of known PPAR target genes.
Methodology: Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive technique used to measure the amount of a specific mRNA transcript.[12] By analyzing the expression of genes known to be regulated by PPARs, we can confirm the engagement of the receptor by the test compound.[13]
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells and treat them with this compound, Bezafibrate, and GW9662 at a concentration determined to be effective in the reporter assay.
-
RNA Extraction: After a 24-hour treatment, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers for known PPAR target genes (e.g., CPT1A, ACADM for PPARα; FABP4, ADIPOQ for PPARγ) and a housekeeping gene (e.g., GAPDH, RPL13A) for normalization.[14]
-
Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation and Interpretation
The quantitative data from the described experiments should be summarized in clear, comparative tables.
Table 1: Cytotoxicity Profile of Test Compounds in HepG2 Cells
| Compound | CC₅₀ (µM) |
| This compound | Experimental Value |
| Bezafibrate | Experimental Value |
| GW9662 | Experimental Value |
| CC₅₀: 50% cytotoxic concentration |
Table 2: PPAR Activation and Inhibition
| Compound | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) | PPARγ IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Bezafibrate | Experimental Value | Experimental Value | N/A |
| GW9662 | N/A | N/A | Experimental Value |
| EC₅₀: 50% effective concentration (agonist); IC₅₀: 50% inhibitory concentration (antagonist); N/A: Not Applicable |
Table 3: Relative Gene Expression of PPAR Target Genes
| Treatment | CPT1A (Fold Change) | FABP4 (Fold Change) |
| Vehicle | 1.0 | 1.0 |
| This compound | Experimental Value | Experimental Value |
| Bezafibrate | Experimental Value | Experimental Value |
| GW9662 + Rosiglitazone | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a robust framework for the initial biological characterization of this compound. By systematically evaluating its cytotoxicity, PPAR activation profile, and impact on target gene expression in comparison to established compounds like Bezafibrate and GW9662, researchers can gain valuable insights into its potential mechanism of action and therapeutic utility.
The results of these experiments will guide further investigation. For instance, if this compound demonstrates potent and selective PPARα agonism, future studies could explore its lipid-lowering effects in animal models of dyslipidemia. Conversely, if it exhibits PPARγ antagonism, its potential as a tool for cancer or metabolic research could be pursued. This structured, comparative approach ensures a scientifically rigorous validation of this novel compound's biological effects.
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The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. PubMed Central. Accessed January 23, 2026. [Link]
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Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Accessed January 23, 2026. [Link]
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Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed. Accessed January 23, 2026. [Link]
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GW9662, a Potent Antagonist of PPARgamma, Inhibits Growth of Breast Tumour Cells and Promotes the Anticancer Effects of the PPARgamma Agonist Rosiglitazone, Independently of PPARgamma Activation. PubMed. Accessed January 23, 2026. [Link]
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Efficacy and Safety of Bezafibrate 400 mg and Bezafibrate 200 mg as Adjunctive Treatments in Patients With Primary Biliary Cholangitis and Non-optimal Biochemical Response to Ursodeoxycholic Acid Therapy. ClinicalTrials.gov. Accessed January 23, 2026. [Link]
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Oxidative stress and cytotoxicity of 4-(2-thienyl)butyric acid in isolated rat renal proximal tubular and distal tubular cells. PubMed. Accessed January 23, 2026. [Link]
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Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC - NIH. Accessed January 23, 2026. [Link]
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Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation. Accessed January 23, 2026. [Link]
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In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC - NIH. Accessed January 23, 2026. [Link]
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Mechanism of action of fibrates. PubMed. Accessed January 23, 2026. [Link]
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Independent Verification of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid as a Putative PPARγ Antagonist: A Comparative Guide
For researchers in metabolic disease and oncology, the peroxisome proliferator-activated receptor gamma (PPARγ) remains a critical therapeutic target.[1] While agonist therapies like thiazolidinediones are well-established for type 2 diabetes, their associated side effects have spurred the search for alternative modulators, including antagonists.[2] This guide provides a framework for the independent verification and comparative analysis of a novel compound, 4-(2,4-Di-tert-pentylphenoxy)butyric acid, against well-characterized PPARγ antagonists, GW9662 and T0070907.
The structural motif of a phenoxy butyric acid in the target compound suggests a potential interaction with the ligand-binding domain of PPARs. This guide is built upon the hypothesis that this compound functions as a PPARγ antagonist. We will outline a series of robust, self-validating experimental protocols to test this hypothesis, objectively compare its performance with established antagonists, and provide the scientific rationale behind each step.
The Central Role of PPARγ in Cellular Function
PPARγ is a ligand-activated transcription factor that plays a master regulatory role in adipogenesis (the formation of fat cells), lipid metabolism, and insulin sensitivity.[3][4] Upon activation by an agonist ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding event initiates the recruitment of co-activator proteins, leading to the transcription of genes involved in lipid uptake and storage, and glucose metabolism.[5]
Conversely, a PPARγ antagonist binds to the receptor but fails to induce the conformational change necessary for co-activator recruitment. Instead, it may promote the recruitment of co-repressor proteins, thereby inhibiting the basal transcriptional activity of the receptor and blocking agonist-induced gene expression.[5] This antagonistic action forms the basis of the experimental verification outlined below.
Figure 1: Simplified PPARγ signaling pathway illustrating agonist activation and antagonist inhibition.
Comparative Analysis of Putative and Known PPARγ Antagonists
To rigorously assess the activity of this compound, we will compare it directly with GW9662 and T0070907. These established antagonists are well-documented in the literature and serve as excellent benchmarks.[6][7] T0070907 is a potent and selective PPARγ antagonist with a reported IC50 of 1 nM in cell-free assays.[8] GW9662 is another widely used selective PPARγ antagonist, known to act irreversibly by covalently modifying a cysteine residue in the ligand-binding pocket.[6][9]
| Compound | Type | Mechanism of Action | Reported IC50 |
| This compound | Putative Antagonist | To be determined | To be determined |
| GW9662 | Irreversible Antagonist | Covalently modifies Cys285 in the PPARγ ligand-binding domain.[9] | 3.3 nM (cell-free)[9] |
| T0070907 | Reversible Antagonist | Potent and selective antagonist.[8] | 1 nM (cell-free)[8] |
Experimental Workflows for Verification and Comparison
A multi-tiered approach is essential for a thorough and reliable verification of antagonist activity. We will proceed from a broad, cell-based assessment of transcriptional activity to more specific, mechanistic assays.
Figure 2: Tiered experimental workflow for verifying PPARγ antagonist activity.
Tier 1: Cell-Based Reporter Gene Assay
Rationale: This is the foundational experiment to determine if the test compound can inhibit PPARγ-mediated gene transcription in a cellular context.[10] We will use a cell line engineered to express a luciferase reporter gene under the control of a PPRE. In the presence of a PPARγ agonist (like Rosiglitazone), the receptor is activated, leading to luciferase expression and a measurable light signal. A true antagonist will compete with the agonist, thereby reducing the luciferase signal in a dose-dependent manner.
Protocol:
-
Cell Culture: Plate HEK293T cells stably expressing a GAL4-PPARγ-LBD fusion protein and a UAS-luciferase reporter construct in a 96-well plate.[11]
-
Compound Preparation: Prepare a dilution series of this compound, GW9662, and T0070907 in appropriate vehicle (e.g., DMSO).
-
Treatment:
-
Add the test compounds to the cells at various concentrations.
-
After a short pre-incubation (e.g., 1 hour), add a fixed concentration of a PPARγ agonist (e.g., Rosiglitazone at its EC50 concentration) to all wells except the negative control.
-
Include controls: vehicle only, agonist only, and known antagonists with agonist.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values for each antagonist.
Expected Outcome: If this compound is a PPARγ antagonist, it will show a dose-dependent decrease in the Rosiglitazone-induced luciferase signal. Its potency (IC50) can be directly compared to that of GW9662 and T0070907.
Tier 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-regulator Recruitment Assay
Rationale: This biochemical assay directly measures the ability of a compound to disrupt the interaction between the PPARγ ligand-binding domain (LBD) and a co-activator peptide.[12][13] It provides mechanistic insight into whether the compound's antagonism is due to preventing co-activator recruitment, a key step in transcriptional activation.
Protocol:
-
Reagents:
-
GST-tagged human PPARγ-LBD.
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a co-activator like SRC-1 or TRAP220 (acceptor fluorophore).[14]
-
Test compounds and agonist (Rosiglitazone).
-
-
Assay Setup (384-well plate):
-
Add PPARγ-LBD, Terbium-labeled antibody, and Fluorescein-labeled co-activator peptide to the assay buffer.
-
Add the test compounds (dilution series of the putative and known antagonists).
-
Add a fixed concentration of Rosiglitazone to induce the PPARγ-co-activator interaction.
-
-
Incubation: Incubate at room temperature for 1-4 hours to allow the reaction to reach equilibrium.
-
TR-FRET Reading: Measure the fluorescence at two wavelengths (for the donor and acceptor) using a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A high ratio indicates co-activator recruitment. An antagonist will reduce the agonist-induced ratio in a dose-dependent manner. Calculate IC50 values.
Expected Outcome: A successful antagonist will disrupt the interaction between the agonist-bound PPARγ-LBD and the co-activator peptide, leading to a dose-dependent decrease in the TR-FRET signal. This provides direct evidence of interference with the molecular machinery of transcription.
Tier 3: 3T3-L1 Adipocyte Differentiation Assay
Rationale: This is a phenotypic assay that assesses the compound's activity in a physiologically relevant process entirely dependent on PPARγ activation.[15][16] The differentiation of 3T3-L1 preadipocytes into mature, lipid-filled adipocytes is the hallmark of PPARγ agonist activity.[3] An antagonist will block this differentiation process.
Protocol:
-
Cell Culture: Grow 3T3-L1 preadipocytes to confluence in 24-well plates.
-
Initiation of Differentiation: Two days post-confluence, induce differentiation using a standard cocktail containing insulin, dexamethasone, and IBMX, along with a PPARγ agonist (Rosiglitazone).
-
Treatment:
-
In parallel wells, add the differentiation cocktail plus a dilution series of this compound, GW9662, or T0070907.
-
Include a control group with the differentiation cocktail but without the agonist to assess basal differentiation.
-
-
Maturation: After 2-3 days, replace the induction medium with a maintenance medium containing insulin, and continue to treat with the respective antagonists for another 4-6 days, replacing the medium every 2 days.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Fix the cells and stain with Oil Red O, a dye that specifically stains the neutral lipids within the mature adipocytes.
-
Quantification: Elute the dye from the stained cells using isopropanol and measure the absorbance at ~510 nm.
-
-
Data Analysis: Compare the amount of lipid accumulation in the antagonist-treated wells to the agonist-only control.
Expected Outcome: The wells treated with Rosiglitazone alone will show robust differentiation and intense red staining. A potent antagonist will significantly inhibit this process, resulting in fewer lipid droplets and a lower Oil Red O staining signal, comparable to the effects of GW9662 and T0070907.[17]
Summary and Concluding Remarks
The systematic application of these three tiered assays provides a robust and self-validating framework for characterizing the activity of this compound. A consistent, dose-dependent inhibition across the reporter gene, TR-FRET, and adipocyte differentiation assays would provide strong evidence for its classification as a PPARγ antagonist. The quantitative data (IC50 values) from each assay will allow for a direct and objective comparison of its potency against the established antagonists GW9662 and T0070907. This comprehensive approach ensures scientific rigor and provides the necessary data for researchers and drug development professionals to make informed decisions about the potential of this novel compound.
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A Tale of Two Butyrates: A Comparative Mechanistic Guide to 4-Phenylbutyric Acid and 4-(2,4-Di-tert-pentylphenoxy)butyric Acid
Introduction
In the landscape of therapeutic small molecules, butyric acid derivatives have emerged as a compelling class of compounds with pleiotropic cellular effects. Among these, 4-phenylbutyric acid (PBA) has been extensively studied and is an FDA-approved drug, recognized for its utility in treating urea cycle disorders and its therapeutic potential across a spectrum of diseases, from cystic fibrosis to neurodegeneration.[1][2] Its less-studied counterpart, 4-(2,4-Di-tert-pentylphenoxy)butyric acid, presents a structural variation on this theme—a butyric acid moiety ether-linked to a bulky, lipophilic di-tert-pentylphenol group.
This guide moves beyond a simple side-by-side comparison. For researchers, scientists, and drug development professionals, understanding the nuanced differences in molecular mechanism is paramount to designing decisive experiments and identifying novel therapeutic avenues. Here, we provide an in-depth analysis of the well-established, multi-modal mechanism of 4-phenylbutyric acid and leverage a structure-based approach to hypothesize the potential biological activities of this compound. We conclude by presenting a strategic experimental roadmap to systematically elucidate the mechanisms of this lesser-known compound and directly compare its functional effects to its well-characterized phenyl-analog.
The Established Mechanisms of 4-Phenylbutyric Acid (PBA): A Dual-Action Molecule
4-PBA's therapeutic efficacy stems from its ability to function through at least two primary, well-documented mechanisms: acting as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and inhibiting histone deacetylase (HDAC) enzymes to modulate gene expression.[3][4]
PBA as a Chemical Chaperone and ER Stress Mitigator
A primary mode of action for PBA is its role as a low molecular weight chemical chaperone.[1][3][5] In numerous pathological conditions, the accumulation of misfolded or unfolded proteins in the ER lumen triggers a state of cellular stress known as the unfolded protein response (UPR).[6] While initially a pro-survival response, chronic ER stress leads to apoptosis.
PBA intervenes by stabilizing protein conformation. Its hydrophobic phenyl group is thought to interact with exposed hydrophobic regions of unfolded proteins, preventing their aggregation and facilitating proper folding and trafficking.[1][6] This action reduces the load on the ER's native chaperone machinery, thereby mitigating the UPR and protecting cells from ER stress-induced apoptosis.[7][8] This mechanism is central to its proposed utility in protein-misfolding diseases like cystic fibrosis and certain neurodegenerative disorders.
Caption: PBA's chemical chaperone activity.
PBA as a Pan-Histone Deacetylase (HDAC) Inhibitor
Independent of its chaperone activity, PBA also functions as a pan-inhibitor of class I and II histone deacetylases (HDACs).[9][10][11][12] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression.[13]
By inhibiting HDACs, PBA promotes histone hyperacetylation. This modification relaxes the chromatin structure, making DNA more accessible to transcription factors and leading to the altered expression of a wide array of genes.[9] This epigenetic modulation is responsible for many of PBA's observed anti-cancer effects, including the induction of cell cycle arrest, differentiation, and apoptosis in various tumor cell lines.[13][10]
Caption: PBA's HDAC inhibition mechanism.
Hypothesized Mechanisms of this compound
Direct mechanistic data for this compound is scarce, with its primary documentation being as a chemical intermediate in synthesis.[4] However, its structure allows for informed hypotheses regarding its potential biological targets, drawing parallels with other known pharmacophores.
Potential Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
The core structure of this molecule, a phenoxy-butyric acid, is reminiscent of the fibrate class of drugs (e.g., clofibrate, fenofibrate), which are well-known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are ligand-activated transcription factors that are master regulators of lipid metabolism and inflammation. The bulky, lipophilic di-tert-pentyl group attached to the phenol ring would significantly increase the molecule's lipophilicity, a common feature of PPAR ligands. It is plausible that this compound could bind to the ligand-binding pocket of PPARα or other PPAR isoforms (γ, δ), thereby modulating the expression of genes involved in fatty acid oxidation and lipid homeostasis.
Retained HDAC Inhibitory or Chaperone Activity?
The presence of the butyric acid tail suggests that the molecule might retain some HDAC inhibitory activity, a property intrinsic to the butyrate structure. However, the large phenoxy substituent could sterically hinder its access to the active site of HDAC enzymes, potentially altering its potency or isoform selectivity compared to PBA. Similarly, this bulky group could influence its properties as a chemical chaperone, possibly enhancing its interaction with certain misfolded proteins or, conversely, restricting its general efficacy.
Antioxidant Properties
The 2,4-di-tert-pentylphenol moiety is structurally related to 2,4-di-tert-butylphenol, a compound known to possess antioxidant properties by neutralizing free radicals.[7] It is conceivable that this compound could exhibit direct antioxidant activity, which would be a mechanism distinct from that of PBA.
Caption: Hypothesized mechanisms for the test compound.
Head-to-Head Mechanistic Comparison
The following table summarizes the known versus hypothesized mechanisms, providing a clear framework for experimental investigation.
| Feature | 4-Phenylbutyric Acid (PBA) | This compound |
| Primary Target(s) | Misfolded Proteins (Chaperone)[1], HDAC Enzymes (Inhibitor)[11] | Hypothesized: PPARs, HDACs |
| Primary Effect(s) | Alleviation of ER Stress[7], Histone Hyperacetylation[9] | Hypothesized: Modulation of lipid metabolism, gene expression |
| Structural Basis | Phenyl group (hydrophobicity for chaperone), Butyrate (HDAC inhibition) | Phenoxy-butyrate (potential PPAR ligand), Butyrate (potential HDAC inhibitor), Di-tert-pentylphenol (lipophilicity, potential antioxidant) |
| Supporting Evidence | Extensive in vitro and in vivo data; FDA approved[1][2] | Limited; structure-activity relationship inferences[4] |
An Experimental Roadmap for Mechanistic Elucidation
To validate the hypothesized mechanisms of this compound and compare it to PBA, a multi-pronged experimental approach is required.
Caption: Workflow for comparative mechanistic analysis.
Protocol 1: Assessing ER Stress Alleviation via Western Blot
Objective: To determine if the compounds can mitigate chemically-induced ER stress.
Rationale: This assay directly tests the chemical chaperone activity. Tunicamycin is a classic ER stress inducer that blocks N-linked glycosylation. A reduction in the expression of key UPR markers like GRP78 (BiP) and the pro-apoptotic factor CHOP indicates ER stress alleviation.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment: Treat cells with varying concentrations of PBA or this compound for 2 hours. Include a vehicle-only control.
-
Induction of ER Stress: Add an ER stress inducer, such as Tunicamycin (1 µg/mL), to the media and incubate for an additional 16-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against GRP78/BiP, CHOP, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and imaging system. Quantify band intensity and normalize to the loading control. A decrease in Tunicamycin-induced GRP78 and CHOP levels indicates chaperone activity.
Protocol 2: Measuring HDAC Inhibition via a Fluorometric Activity Assay
Objective: To quantify and compare the HDAC inhibitory potential of the two compounds.
Rationale: This in vitro assay provides a direct measure of enzymatic inhibition, allowing for the determination of IC50 values and a direct comparison of potency. It uses a fluorogenic substrate that becomes fluorescent upon deacetylation by HDACs.
Methodology:
-
Reagents: Use a commercial fluorometric HDAC activity assay kit, which typically includes a HeLa nuclear extract (as a source of HDACs), a fluorogenic HDAC substrate, and a developer solution.
-
Compound Preparation: Prepare serial dilutions of PBA and this compound in assay buffer. Include a known potent HDAC inhibitor (e.g., Trichostatin A) as a positive control and a no-inhibitor control.
-
Assay Procedure (in a 96-well plate):
-
To each well, add HeLa nuclear extract.
-
Add the serially diluted compounds or controls to the respective wells.
-
Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the HDAC fluorogenic substrate.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Development: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution as per the kit's instructions. Incubate for 15 minutes.
-
Measurement: Read the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Subtract background fluorescence, plot the percentage of inhibition against the log of inhibitor concentration, and fit a dose-response curve to calculate the IC50 value for each compound.
Protocol 3: Assessing PPAR Activation using a Luciferase Reporter Assay
Objective: To determine if the compounds can function as agonists for PPAR isoforms.
Rationale: This cell-based assay is the gold standard for identifying nuclear receptor agonists. It utilizes a plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene. If a compound activates the PPAR pathway, the receptor will bind to the PPRE and drive luciferase expression, which can be quantified as a luminescent signal.
Methodology:
-
Cell Line and Plasmids: Use a cell line that is readily transfectable (e.g., HEK293T or HepG2). You will need:
-
An expression plasmid for the PPAR isoform of interest (e.g., PPARα, PPARγ).
-
A PPRE-driven luciferase reporter plasmid.
-
A control plasmid (e.g., β-galactosidase or Renilla luciferase) for transfection normalization.
-
-
Transfection: Co-transfect the cells in a 24- or 48-well plate with the three plasmids using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the media with fresh media containing serial dilutions of PBA, this compound, or a known PPAR agonist (e.g., Wy-14643 for PPARα, Rosiglitazone for PPARγ) as a positive control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash cells with PBS and lyse using a passive lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Measure the activity of the normalization reporter (e.g., β-galactosidase activity via colorimetric assay).
-
-
Data Analysis: Normalize the luciferase activity to the control reporter activity for each well. Calculate the fold-induction of luciferase activity relative to the vehicle-treated control. Plot the fold-induction against compound concentration to determine agonist activity and EC50 values.
Conclusion
4-Phenylbutyric acid stands as a benchmark molecule with a well-defined, dual mechanism of action that underpins its broad therapeutic interest. Its ability to concurrently mitigate ER stress and modulate gene expression via HDAC inhibition provides a powerful combination of cytoprotective and regulatory effects.
In contrast, this compound remains an enigmatic compound. However, a rational, structure-based analysis suggests a compelling hypothesis: its bulky, lipophilic phenoxy group may steer its activity away from the classic PBA profile and towards that of a nuclear receptor modulator, specifically a PPAR agonist. The experimental roadmap detailed in this guide provides a clear and robust strategy to test this hypothesis, directly comparing its potential for PPAR agonism, HDAC inhibition, and chaperone activity against the known profile of PBA. The execution of these studies will be critical to unlocking the therapeutic potential, if any, of this novel butyrate derivative and will provide invaluable insights for the rational design of next-generation molecules targeting these fundamental cellular pathways.
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A Researcher's Guide to Assessing the Specificity of 4-(2,4-Di-tert-pentylphenoxy)butyric acid and its Analogs
For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a well-characterized molecular tool or therapeutic candidate is paved with rigorous validation. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. This guide provides an in-depth, technical framework for evaluating the specificity of 4-(2,4-Di-tert-pentylphenoxy)butyric acid, a compound for which a primary biological target is not yet defined in publicly accessible literature. In the absence of a known target, we will explore a logical, multi-pronged strategy to elucidate its potential mechanism of action and off-target effects, drawing parallels with structurally related compounds.
Deconstructing the Molecule: Clues from Chemical Structure
The structure of this compound offers initial hypotheses for its potential biological activity. It is a derivative of butyric acid, a short-chain fatty acid known to have a variety of biological roles, including the inhibition of histone deacetylases (HDACs) and signaling through G-protein coupled receptors.[1] The bulky di-tert-pentylphenol group suggests that the molecule is lipophilic and may interact with hydrophobic pockets in proteins. This feature is common in ligands for nuclear receptors or other proteins that bind to hydrophobic molecules.
Given these structural features, a primary assessment of this compound would logically begin by screening it against target classes where similar molecules have shown activity. These include:
-
Histone Deacetylases (HDACs): Butyric acid is a known, albeit weak and non-selective, HDAC inhibitor.[1]
-
Nuclear Receptors: The lipophilic nature of the phenoxy group is a common feature of ligands for various nuclear receptors.
-
Enzymes with Hydrophobic Substrate Pockets: The overall structure could lend itself to binding within the active sites of various enzymes.
-
G-Protein Coupled Receptors (GPCRs): Certain fatty acids are endogenous ligands for specific GPCRs.
A Phased Approach to Specificity Profiling
A systematic evaluation of a novel compound's specificity should be conducted in a tiered or phased approach. This ensures that resources are used efficiently and that the investigation remains focused.
Phase 1: Broad Spectrum Screening
The initial phase aims to identify a primary biological target or, at a minimum, narrow down the potential target classes.
-
Broad Ligand Binding Assays: A cost-effective initial step is to screen the compound against a broad panel of receptors, ion channels, and transporters. Commercial services offer panels that can test for binding against hundreds of common biological targets at a single concentration (e.g., 10 µM). A significant "hit" in such a screen provides a strong lead for further investigation.
-
General Cytotoxicity and Phenotypic Screening: Assessing the compound's effect on cell viability across a panel of cell lines can provide clues about its general mechanism of action. For example, a compound that is selectively toxic to cancer cell lines might warrant investigation as an anti-cancer agent.
Phase 2: Target Identification and Initial Validation
If Phase 1 yields a promising hit, the next step is to validate this interaction and begin to assess its specificity.
-
Dose-Response Studies: The affinity of the compound for its putative target should be determined by generating a dose-response curve in a relevant assay (e.g., enzymatic assay, binding assay).
-
Orthogonal Assays: The target interaction should be confirmed using a different experimental modality. For example, if a binding assay identified a target, an enzymatic or cellular assay should be used to confirm functional modulation of that target.
Phase 3: In-depth Specificity Profiling
Once a primary target is validated, a more focused and in-depth assessment of specificity is required.
-
Target Class Profiling: The compound should be tested against other members of the same target class. For instance, if the primary target is HDAC1, the compound should be screened against all other HDAC isoforms.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring the change in the thermal stability of a protein upon ligand binding. CETSA can provide evidence of direct target binding within intact cells.
Comparative Analysis with Alternative Compounds
To put the specificity of this compound into context, it is essential to compare its performance with well-characterized alternative compounds. The choice of comparators will depend on the identified primary target. The following table provides a hypothetical comparison based on potential target classes suggested by the compound's structure.
| Compound | Primary Target(s) | Known Off-Targets | Key Experimental Data (Example) |
| This compound | Hypothetical: HDACs | Unknown | IC50 for HDAC1: To be determined |
| Sodium Butyrate | Class I and IIa HDACs | GPCRs (e.g., GPR41, GPR43) | HDAC IC50: low millimolar range |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | - | HDAC IC50: low nanomolar range |
| This compound | Hypothetical: PPARγ | Unknown | EC50 for PPARγ activation: To be determined |
| Rosiglitazone | PPARγ | - | PPARγ EC50: nanomolar range |
| GW9662 | PPARγ antagonist | - | PPARγ IC50: nanomolar range |
Experimental Protocol: Assessing HDAC Inhibition
The following is a detailed, step-by-step protocol for assessing the inhibitory activity of this compound against a specific HDAC isoform (e.g., HDAC1).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC1 substrate (e.g., Fluor-de-Lys™)
-
HDAC1 assay buffer
-
Trichostatin A (TSA) as a positive control inhibitor
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer. Also, prepare a dilution series for the positive control, TSA.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC1 enzyme and the fluorogenic substrate to their optimal working concentrations in cold assay buffer, as determined by preliminary optimization experiments.
-
Assay Reaction: a. To each well of a 96-well plate, add 5 µL of the compound dilutions or control (assay buffer with DMSO for no-inhibitor control). b. Add 20 µL of the diluted HDAC1 enzyme to each well. c. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well.
-
Signal Development: Incubate the plate at 37°C for 60 minutes. Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution containing Trichostatin A (to stop the enzymatic reaction).
-
Data Acquisition: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for Fluor-de-Lys™).
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the positive control (TSA, 100% inhibition) and the no-inhibitor control (0% inhibition). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Path Forward: A Workflow for Specificity Assessment
The following diagram illustrates a logical workflow for characterizing the specificity of a novel compound like this compound.
Caption: A logical workflow for assessing the specificity of a novel compound.
Conclusion
Assessing the specificity of a novel compound like this compound, for which no primary target is publicly known, requires a systematic and unbiased approach. By leveraging clues from its chemical structure to guide initial screening efforts and then progressing through a phased validation and in-depth profiling strategy, researchers can build a comprehensive understanding of its biological activity. This guide provides a robust framework for such an investigation, emphasizing the importance of orthogonal assays, comparison with known compounds, and the use of modern techniques like CETSA to confirm target engagement in a physiologically relevant context. The ultimate goal is to generate a high-quality data package that clearly defines the compound's specificity, enabling its confident use as a research tool or its further development as a therapeutic agent.
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A Comprehensive Technical Guide to 4-(2,4-Di-tert-pentylphenoxy)butyric Acid: A Comparative Analysis of its Potential as a Dual-Action Metabolic and Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Di-tert-pentylphenoxy)butyric acid (DPBA) is a synthetic organic compound characterized by a phenoxybutyric acid core structure with two bulky tert-pentyl groups on the phenyl ring.[1] While direct biological studies on DPBA are not yet prevalent in the public domain, its chemical architecture suggests a compelling potential for therapeutic activity, positioning it at the intersection of two well-established classes of bioactive molecules: fibrates and butyric acid derivatives. This guide provides a comprehensive literature review of the foundational studies that inform the hypothesized mechanisms of action of DPBA, and offers a comparative analysis against established therapeutic agents. We will explore its potential as a peroxisome proliferator-activated receptor (PPAR) agonist and a histone deacetylase (HDAC) inhibitor, supported by experimental data from analogous compounds.
Hypothesized Mechanisms of Action
The unique structure of DPBA, combining a phenoxy-linked carboxylic acid with a butyric acid tail, suggests two primary, and potentially synergistic, mechanisms of action: PPAR agonism and HDAC inhibition.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
The structural similarity of DPBA to fibrates, a class of drugs used to treat dyslipidemia, is striking.[2] Fibrates are phenoxy-acid derivatives that act as agonists for the peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors crucial for regulating lipid and carbohydrate metabolism, as well as inflammation.[3] The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and muscle. Its activation leads to decreased triglyceride levels and increased HDL cholesterol.[4]
-
PPARγ: Highly expressed in adipose tissue and macrophages, playing a key role in adipogenesis, insulin sensitivity, and inflammation.[3]
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and has anti-inflammatory effects in macrophages.[5]
Given its structure, DPBA is hypothesized to act as a PPAR agonist, potentially with a unique affinity profile for the different isotypes, leading to beneficial effects on lipid metabolism and inflammation.
Histone Deacetylase (HDAC) Inhibition
The butyric acid moiety of DPBA is structurally related to butyric acid, a short-chain fatty acid known to be an inhibitor of histone deacetylases (HDACs).[6][7] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate and its derivatives cause hyperacetylation of histones, which relaxes chromatin and allows for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[8] This mechanism is also linked to anti-inflammatory effects.[1][9] 4-phenylbutyric acid (PBA), another derivative, also exhibits HDAC inhibitory activity.[10][11][12]
The presence of the butyric acid tail in DPBA suggests it may also possess HDAC inhibitory properties, potentially contributing to anti-inflammatory and anti-proliferative effects.
Comparative Analysis with Established Alternatives
To contextualize the potential of DPBA, we compare its hypothesized activities with those of fibrates and butyric acid derivatives, for which extensive experimental data exists.
Comparison with Fibrates: Bezafibrate and Gemfibrozil
Fibrates are first-line therapies for hypertriglyceridemia.[13] Their primary mechanism is the activation of PPARα. Bezafibrate is known to activate all three PPAR isotypes, while gemfibrozil is more selective for PPARα.[9]
| Parameter | Bezafibrate | Gemfibrozil | This compound (DPBA) (Hypothesized) |
| Primary Target | PPARα, PPARγ, PPARδ | PPARα | PPARα, PPARγ, PPARδ (Potential for pan-PPAR agonism) |
| Effect on Triglycerides | ↓ 28-39%[14] | ↓ 43.5-54%[15] | Significant reduction |
| Effect on HDL-C | ↑[14] | ↑ 19.3-20.8%[15] | Increase |
| Effect on LDL-C | ↓ 10-23% (Type IIa)[14] | Minimal effect[15] | Variable, potentially a modest reduction |
| Anti-inflammatory Effects | Yes | Yes | Yes, via PPAR and potentially HDAC inhibition |
A study comparing bezafibrate and clofibrate showed that bezafibrate reduced cholesterol by 14% and triglycerides by 36% in a mixed group of patients with hyperlipoproteinemia.[16] In a separate study, gemfibrozil was shown to decrease plasma triglyceride concentrations by 54%.[15] Newer fibrates like pemafibrate have shown even greater efficacy in lowering triglycerides and a better safety profile regarding liver and renal function compared to bezafibrate.[17]
DPBA, with its potential for pan-PPAR agonism, could offer a broad spectrum of lipid-modifying effects similar to bezafibrate, while its butyric acid component might provide additional anti-inflammatory benefits not seen with traditional fibrates.
Comparison with Butyric Acid and 4-Phenylbutyric Acid (PBA)
Butyric acid and its derivative PBA have been studied for their roles in regulating lipid metabolism and inflammation, primarily through HDAC inhibition.[10][11]
| Feature | Butyric Acid | 4-Phenylbutyric Acid (PBA) | This compound (DPBA) (Hypothesized) |
| Primary Mechanism | HDAC Inhibition[6][7] | HDAC Inhibition, Chemical Chaperone[10][11] | HDAC Inhibition, PPAR Agonism |
| Lipid Regulation | Downregulates lipogenesis, stimulates fatty acid β-oxidation[10] | Downregulates lipogenesis, stimulates fatty acid β-oxidation[10] | Similar lipid-regulating effects via both PPAR and HDAC pathways |
| Anti-inflammatory | Yes, suppresses pro-inflammatory cytokines[2] | Yes | Yes, potentially synergistic effects from dual pathway modulation |
| Pharmacokinetics | Short half-life, rapid metabolism[6] | Better bioavailability than butyric acid | Expected to have improved pharmacokinetic properties due to lipophilic substitutions |
Studies have shown that butyric acid can alleviate lipid formation and inflammation.[13] It has also been shown to have a positive influence on gut health. PBA has been investigated for its neuroprotective effects, also attributed to its dual role as a chemical chaperone and HDAC inhibitor.[12]
DPBA's bulky tert-pentyl groups are expected to increase its lipophilicity, which could lead to a longer half-life and better tissue distribution compared to butyric acid and PBA. This could allow for sustained HDAC inhibition and PPAR activation at lower doses.
Key Experimental Protocols for Evaluating this compound
To validate the hypothesized mechanisms of action for DPBA, the following experimental workflows are essential.
PPAR Activation Assays
Objective: To determine if DPBA can bind to and activate PPARα, PPARγ, and PPARδ.
Methodology: Luciferase Reporter Assay
-
Cell Culture: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of a human PPAR isotype (α, γ, or δ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of DPBA, a known PPAR agonist (e.g., rosiglitazone for PPARγ, GW501516 for PPARβ/δ, WY-14643 for PPARα) as a positive control, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the dose-response curve for DPBA and calculate the EC50 value.
HDAC Inhibition Assays
Objective: To determine if DPBA can inhibit the activity of histone deacetylases.
Methodology: In Vitro Fluorometric HDAC Activity Assay
-
Reagents: Prepare a reaction buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution, and purified human recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme to wells containing varying concentrations of DPBA, a known HDAC inhibitor (e.g., Trichostatin A or Sodium Butyrate) as a positive control, and a vehicle control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent molecule.
-
Measurement: Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of DPBA and determine the IC50 value.
Conclusion and Future Directions
This compound is a promising, yet uncharacterized, molecule with the potential to act as a dual modulator of PPARs and HDACs. Its structural features suggest it could offer the lipid-lowering benefits of fibrates combined with the anti-inflammatory and metabolic regulatory properties of butyric acid derivatives. The increased lipophilicity conferred by the tert-pentyl groups may also provide favorable pharmacokinetic properties.
Future research should be directed at validating these hypotheses through the experimental protocols outlined above. Subsequent studies should investigate the effects of DPBA in cell-based models of metabolic and inflammatory diseases, followed by in vivo studies in animal models to assess its efficacy, safety, and pharmacokinetic profile. The exploration of DPBA could pave the way for a new class of therapeutics for metabolic syndrome, non-alcoholic fatty liver disease, and other conditions with underlying metabolic and inflammatory dysregulation.
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Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed. [Link]
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Efficacy and Safety of Pemafibrate Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study. PubMed. [Link]
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Butyric acid alleviated chronic intermittent hypoxia-induced lipid formation and inflammation through up-regulating HuR expression and inactivating AMPK pathways. National Institutes of Health (NIH). [Link]
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Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]
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Macrophage production of inflammatory mediators is potently inhibited by a butyric acid derivative demonstrated to inactivate antigen-stimulated T cells. PubMed. [Link]
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[Comparative double-blind investigation of bezafibrate and clofibrate in patients with primary hyperlipoproteinaemia]. PubMed. [Link]
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A Comparative Meta-Analysis of Phenoxybutyric Acid Derivatives as Novel Endothelin Receptor Antagonists
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of cardiovascular and pulmonary therapeutics, the endothelin (ET) system presents a critical target. The potent vasoconstrictor peptide, endothelin-1 (ET-1), and its receptors, ETA and ETB, are deeply implicated in the pathophysiology of diseases such as pulmonary arterial hypertension (PAH).[1] This guide offers a meta-analysis of emerging phenoxybutyric acid derivatives as selective ETA receptor antagonists, comparing their preclinical performance against established therapies. We will delve into the mechanistic rationale, comparative experimental data, and detailed protocols to provide a comprehensive resource for researchers navigating this promising therapeutic avenue.
The Rationale for Selective ETA Antagonism
The endothelin system's role in PAH is multifaceted. ET-1, acting on ETA receptors on vascular smooth muscle cells, potently induces vasoconstriction and proliferation.[2] In contrast, ETB receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin, and are also involved in the clearance of ET-1.[2] This dichotomy has fueled a long-standing debate on the merits of selective ETA blockade versus dual ETA/ETB antagonism.[3]
Dual antagonists, such as Bosentan , were the first to be approved for PAH and act by competitively inhibiting both ETA and ETB receptors.[2][4][5][6] The theoretical advantage of selective ETA antagonists, like Ambrisentan , lies in preserving the beneficial functions of the ETB receptor, potentially leading to a more favorable side-effect profile and enhanced vasodilation.[3][4] Our focus here is on a novel class of phenoxybutyric acid derivatives that have been specifically designed as potent and selective ETA antagonists.
Comparative Analysis of Novel Phenoxybutyric Acid Derivatives
Recent research has brought forth several promising phenoxybutanoic acid derivatives. For the purpose of this guide, we will focus on the preclinical data of compounds designated as 6e and 12m , which have demonstrated significant potential as selective ETA antagonists.[7][8]
Mechanism of Action: A Shared Path to Vasodilation
The fundamental mechanism of action for phenoxybutyric acid derivatives, Bosentan, and Ambrisentan is the competitive antagonism of endothelin receptors. By blocking the binding of ET-1, these compounds inhibit the downstream signaling cascades that lead to vasoconstriction and smooth muscle proliferation.
Caption: Endothelin-1 signaling pathways in vascular cells.
The key distinction lies in their receptor selectivity. Phenoxybutyric acid derivatives like 6e and 12m, along with Ambrisentan, are highly selective for the ETA receptor, whereas Bosentan is a dual antagonist.
Preclinical Efficacy: A Head-to-Head Comparison
The following table summarizes the available preclinical data for our compounds of interest, providing a comparative overview of their potency and selectivity.
| Compound | Class | Target(s) | IC50 (nM) for ETA | Selectivity (ETA vs ETB) | Key Preclinical Findings |
| Compound 6e | Phenoxybutanoic Acid Derivative | Selective ETA Antagonist | Nanomolar range | High | Effective in relieving hypoxia-induced pulmonary arterial hypertension in rats.[7] |
| Compound 12m | Phenoxybutanoic Acid Derivative | Selective ETA Antagonist | 5.0 (rat ETA) | >1000-fold | Orally bioavailable in rats and demonstrated in vivo functional antagonism of ET-1-induced vasoconstriction.[8] |
| Ambrisentan | Propanoic Acid Derivative | Selective ETA Antagonist | - | High | Significantly improved 6-minute walking distance in PAH patients in clinical trials.[4] |
| Bosentan | Pyrimidine Derivative | Dual ETA/ETB Antagonist | - | Non-selective | The first approved ERA for PAH; demonstrated efficacy in improving exercise capacity and hemodynamics.[4][5] |
| BQ-123 | Cyclic Pentapeptide | Selective ETA Antagonist | 7.3 | ~2500-fold | A widely used research tool for studying ETA receptor function.[9] |
Experimental Protocols: A Guide to Preclinical Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro and in vivo assays used to characterize and compare endothelin receptor antagonists.
In Vitro Evaluation: Rat Thoracic Aortic Ring Contraction Assay
This ex vivo assay is a cornerstone for assessing the functional antagonism of vasoconstriction.
Objective: To determine the ability of a test compound to inhibit ET-1-induced contraction of isolated rat aortic rings.
Methodology:
-
Tissue Preparation:
-
Experimental Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 2g and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a reference contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess tissue viability.
-
After washing and re-equilibration, pre-incubate the aortic rings with the test compound (e.g., phenoxybutyric acid derivative, Bosentan, Ambrisentan) or vehicle for a specified duration (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the maximal contraction induced by ET-1 in the presence and absence of the antagonist.
-
-
Data Analysis:
-
Express the contractile response to ET-1 as a percentage of the maximal KCl-induced contraction.
-
Calculate the IC50 value for the antagonist by determining the concentration that produces a 50% inhibition of the maximal ET-1-induced contraction.
-
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-(2,4-Di-tert-pentylphenoxy)butyric Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-(2,4-Di-tert-pentylphenoxy)butyric acid (CAS No. 50772-35-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a solid organic compound that, while essential for various research applications, presents hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.
-
Eye Irritant (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
A thorough understanding of these hazards is the foundation of a robust safety culture. The causality is clear: direct contact with the skin or eyes can lead to irritation, and inhalation of the dust can irritate the respiratory tract. Therefore, all subsequent procedures are designed to minimize these exposure routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations to follow.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, preventing irritation. These materials show good resistance to a range of organic acids.[1][2] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects the eyes from dust particles and potential splashes, preventing serious irritation. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing and protects the skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is required for handling the solid. An air-purifying respirator with organic vapor cartridges may be necessary under certain conditions. | Prevents inhalation of irritating dust particles. Vapors may be generated if the substance is heated, necessitating enhanced protection. |
The Rationale Behind Glove Selection
While many types of gloves are available, nitrile and neoprene are recommended for handling organic acids due to their chemical resistance.[1][2] It is crucial to inspect gloves for any signs of degradation or perforation before each use. After handling the compound, gloves should be removed carefully to avoid contaminating the skin and disposed of as chemical waste.
Respiratory Protection: A Two-Tiered Approach
For routine handling of the solid compound at room temperature, a NIOSH-approved N95 dust mask will provide adequate protection against inhalation of particulates. However, if the compound is to be heated, dissolved in a volatile solvent, or if any aerosol-generating procedures are performed, the risk of inhaling organic vapors increases. In such scenarios, a half-mask or full-facepiece air-purifying respirator equipped with organic vapor cartridges is required.[3][4] Always consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.
Operational Plan: From Receipt to Use
A systematic workflow is essential to minimize the risk of exposure. The following diagram and step-by-step protocol outline the safe handling procedure for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
